molecular formula C24H29Cl2N9O6 B15585080 EB-47 dihydrochloride

EB-47 dihydrochloride

Cat. No.: B15585080
M. Wt: 610.4 g/mol
InChI Key: VVMQSDIMNDTMII-MYXHFVDASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EB-47 dihydrochloride is a useful research compound. Its molecular formula is C24H29Cl2N9O6 and its molecular weight is 610.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18+,19-,24+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQSDIMNDTMII-MYXHFVDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EB-47 Dihydrochloride: A Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and Tankyrase (TNKS) enzymes. As a mimic of the substrate NAD+, it binds to the nicotinamide-adenosine binding pocket of these enzymes, preventing the transfer of ADP-ribose units to target proteins.[1][2][3] This inhibition has significant implications for cellular processes such as DNA repair and Wnt/β-catenin signaling, making EB-47 a valuable tool for research in oncology and other therapeutic areas.[4][5][6] This technical guide provides an in-depth overview of the selectivity profile of EB-47 dihydrochloride, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Data Presentation: Selectivity Profile of this compound

The inhibitory activity of this compound has been characterized against several members of the PARP family and other enzymes. The following tables summarize the available quantitative data on its potency.

Target EnzymeIC50 (nM)Reference(s)
PARP-1 (ARTD-1)45[1][2][7]
Tankyrase-2 (PARP-5b)45[8]
Tankyrase-1 (PARP-5a)410[8]
ARTD5 (PARP-11)410[1][2]
PARP-10 (ARTD-10)1179[8]
Clostridioides difficile PARP (CdPARP)860[1][2]
Homo sapiens PARP (HsPARP)1000[1][2]
Table 1: Inhibitory Potency (IC50) of this compound against various PARP enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of PARP and Tankyrase inhibitors like EB-47.

PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Assay buffer (e.g., 1x PARP Assay Buffer)

  • Wash buffer (e.g., PBST)

  • Blocking buffer

Procedure:

  • Plate Coating: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBST and block with a suitable blocking buffer for at least 90 minutes at room temperature.

  • Enzymatic Reaction:

    • Prepare serial dilutions of this compound.

    • Add the diluted inhibitor or vehicle control to the wells.

    • Add a master mix containing PARP-1 enzyme and biotinylated NAD+ to initiate the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add diluted Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate again with PBST.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]

Tankyrase Inhibition Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway, which is regulated by Tankyrase.

Materials:

  • A suitable cancer cell line with an active Wnt/β-catenin pathway (e.g., SW480, DLD-1).

  • TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash).

  • Renilla luciferase control plasmid for normalization.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Luciferase assay reagents.

Procedure:

  • Cell Culture and Transfection:

    • Culture the selected cell line in appropriate medium.

    • Co-transfect the cells with the TCF/LEF reporter and Renilla control plasmids using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound. Include a vehicle control.

  • Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt/β-catenin signaling relative to the vehicle control and determine the IC50 value.[10]

Western Blot Analysis for Pathway Modulation

Western blotting can be used to assess the downstream effects of Tankyrase inhibition on the Wnt/β-catenin pathway.

Materials:

  • Cancer cell line with active Wnt signaling.

  • This compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against Axin1, β-catenin, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Axin1 and β-catenin.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Observe the stabilization of Axin1 and the degradation of β-catenin in response to EB-47 treatment, confirming on-target activity.[10]

Signaling Pathways

This compound primarily impacts two critical signaling pathways: PARP-1 mediated DNA damage repair and the Tankyrase-regulated Wnt/β-catenin signaling pathway.

PARP-1 Signaling in DNA Damage Response

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair EB47 EB-47 EB47->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition by EB-47.

In the presence of DNA single-strand breaks, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains using NAD+ as a substrate. These PAR chains act as a scaffold to recruit DNA repair machinery to the site of damage, facilitating the repair process.[11][12] EB-47 inhibits PARP-1, preventing the synthesis of PAR and thereby disrupting the recruitment of repair proteins.

Tankyrase and the Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off phosphorylates Degradation Proteasomal Degradation Beta_Catenin_off->Degradation Tankyrase Tankyrase Axin_Degradation Axin Degradation Tankyrase->Axin_Degradation promotes EB47 EB-47 EB47->Tankyrase inhibits Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl activates Dvl->Destruction_Complex inhibits Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF co-activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition by EB-47.

In the absence of a Wnt signal ("Wnt OFF" state), a destruction complex, which includes Axin, phosphorylates β-catenin, targeting it for proteasomal degradation. Tankyrases promote the degradation of Axin, thereby destabilizing the destruction complex and promoting β-catenin signaling.[5][6] Upon Wnt ligand binding ("Wnt ON" state), the destruction complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target gene expression. EB-47 inhibits Tankyrase, leading to the stabilization of Axin, enhancement of the destruction complex activity, and subsequent degradation of β-catenin, thus downregulating Wnt signaling.[9]

Conclusion

This compound is a valuable chemical probe for studying the roles of PARP-1 and Tankyrase in cellular processes. Its potent and relatively selective inhibitory profile makes it a useful tool for elucidating the intricacies of DNA repair and Wnt/β-catenin signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing EB-47 in their studies. Further investigation into its broader selectivity across the human kinome and other enzyme families will be beneficial for a more complete understanding of its off-target effects and for its potential development as a therapeutic agent.

References

EB-47 Dihydrochloride: A Technical Guide to On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor primarily targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. Its ability to interfere with DNA repair has made it a subject of interest in oncology and other therapeutic areas. This technical guide provides an in-depth overview of the on-target and off-target effects of EB-47 dihydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development efforts.

On-Target Effects: Potent PARP-1 Inhibition

The primary on-target effect of this compound is the potent inhibition of PARP-1.

Mechanism of Action

EB-47 acts as a competitive inhibitor at the NAD+ binding site of PARP-1. Upon binding to single-strand DNA breaks (SSBs), PARP-1 undergoes a conformational change and utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins. By occupying the NAD+ binding pocket, EB-47 prevents PAR synthesis, thereby stalling the repair of SSBs. Unrepaired SSBs can collapse replication forks during DNA replication, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), this accumulation of DSBs leads to synthetic lethality and cell death.

Another critical aspect of its on-target mechanism is "PARP trapping." Beyond catalytic inhibition, some PARP inhibitors, including EB-47, stabilize the interaction of PARP-1 with DNA[1]. This trapped PARP-1-DNA complex itself is a cytotoxic lesion that physically obstructs DNA replication and transcription, contributing significantly to the compound's anti-tumor activity[2]. Studies have shown that EB-47 causes a large increase in the affinity of PARP-1 for single-strand break DNA[1].

Quantitative Data: On-Target Activity
TargetAssay TypeIC50 (nM)Reference
PARP-1Enzymatic Inhibition45

Off-Target Effects

While EB-47 is a potent PARP-1 inhibitor, it also exhibits activity against other members of the PARP family and potentially other protein classes. Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment.

Tankyrase Inhibition and Wnt/β-catenin Signaling

EB-47 has been shown to inhibit Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), two members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway. Tankyrases PARylate Axin, a key component of the β-catenin destruction complex. This PARylation targets Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, many of which are involved in cell proliferation and survival[3][4].

By inhibiting Tankyrases, EB-47 can lead to the stabilization of Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt/β-catenin signaling. This off-target activity could contribute to the anti-tumor effects of EB-47, particularly in cancers with aberrant Wnt signaling.

Quantitative Data: Off-Target Activity
TargetAssay TypeIC50 (nM)Reference
TNKS1Enzymatic Inhibition410
TNKS2Enzymatic Inhibition45
PARP10Enzymatic Inhibition1179

Note: A comprehensive off-target profile against a broad panel of kinases, GPCRs, and ion channels is not publicly available for this compound. The data presented here is based on available literature and may not be exhaustive.

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition in DNA Repair

PARP1_Inhibition cluster_nucleus Nucleus cluster_inhibition Inhibition by EB-47 DNA_SSB Single-Strand DNA Break PARP1 PARP-1 DNA_SSB->PARP1 binds PAR PAR chains PARP1->PAR synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork trapped at NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Repair Proteins PAR->DDR_Proteins recruits DDR_Proteins->DNA_SSB repairs DSB Double-Strand Break Replication_Fork->DSB collapses into Apoptosis Apoptosis DSB->Apoptosis leads to EB47 EB-47 EB47->PARP1 inhibits

PARP-1 Inhibition by EB-47 in DNA Repair.
Tankyrase Inhibition and Wnt/β-catenin Signaling

Wnt_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus_wnt Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates to Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex destabilizes Axin in EB47_Wnt EB-47 EB47_Wnt->Tankyrase inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes PARP_Trapping_Workflow start Start cell_culture Culture cells (e.g., BRCA-deficient cancer cell line) start->cell_culture treatment Treat cells with EB-47 (various concentrations) and a DNA damaging agent (e.g., MMS) cell_culture->treatment fractionation Perform subcellular fractionation to isolate chromatin-bound proteins treatment->fractionation western_blot Analyze chromatin fractions by Western Blot for PARP-1 and a loading control (e.g., Histone H3) fractionation->western_blot quantification Quantify band intensities to determine the amount of trapped PARP-1 western_blot->quantification end End quantification->end

References

EB-47 Dihydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and Tankyrase 2 (TNKS2). Its ability to dually target these key enzymes involved in DNA damage repair and Wnt/β-catenin signaling has positioned it as a valuable tool in cancer research and other therapeutic areas. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of EB-47 dihydrochloride, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic molecule with a complex heterocyclic structure. Its systematic IUPAC name is 2-[4-[(2S,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide dihydrochloride.

PropertyValueSource
Molecular Formula C₂₄H₂₇N₉O₆ · 2HCl[1]
Molecular Weight 610.45 g/mol [1]
CAS Number 1190332-25-2[1]
Appearance Solid[1]
Solubility Soluble in water (10 mg/mL) and DMSO.[1]
SMILES Cl.Cl.Nc1ncnc2n(cnc12)[C@@H]1O--INVALID-LINK--[C@H]1O">C@@HC(=O)N1CCN(CC(=O)Nc2cccc3C(=O)NCc23)CC1[1]
InChI Key DDFLFKTXUWPNMV-UAKAABGRSA-N[1]

Mechanism of Action

This compound exerts its biological effects primarily through the potent and dual inhibition of two key enzymes: PARP1 and Tankyrase 2.

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP1, EB-47 prevents the recruitment of DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in synthetic lethality and targeted cancer cell death.

Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the β-catenin destruction complex. This modification targets Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and survival.

By inhibiting tankyrases, EB-47 stabilizes Axin, thereby promoting the degradation of β-catenin and downregulating Wnt/β-catenin signaling. This mechanism is of significant interest in cancers driven by aberrant Wnt signaling.

Inhibitory Activity
TargetIC₅₀ (nM)Source
PARP1 45[1]
Tankyrase 2 (TNKS2) 45[1]
Tankyrase 1 (TNKS1) 410[1]
PARP10 1179[1]

Signaling Pathway Diagram

Caption: Inhibition of the Wnt/β-catenin pathway by EB-47.

Experimental Protocols

Synthesis of this compound

The synthesis of EB-47 is a multi-step process that involves the coupling of key intermediates. While the full detailed protocol from the original publication by Jagtap et al. (2004) is not publicly available in its entirety, the general approach involves the synthesis of an adenosine-piperazine derivative and a substituted 2,3-dihydro-1H-isoindol-1-one, followed by their coupling to form the final product. The dihydrochloride salt is then formed by treatment with hydrochloric acid. Researchers should refer to the original publication for specific reaction conditions and characterization data.

PARP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EB-47 against PARP1.

Methodology: A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP1.

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Addition: Add serial dilutions of this compound (typically in DMSO, with the final DMSO concentration kept below 1%) to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Enzyme Reaction: Add recombinant human PARP1 enzyme to all wells except the no-enzyme control. Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature. After another wash step, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of EB-47 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Tankyrase 2 Inhibition Assay

Objective: To determine the IC₅₀ of EB-47 against Tankyrase 2.

Methodology: The protocol is similar to the PARP1 inhibition assay, with the substitution of Tankyrase 2 for PARP1.

  • Plate Coating: Coat a 96-well plate with a suitable substrate for Tankyrase 2, such as histones.

  • Washing and Blocking: Follow the same procedure as for the PARP1 assay.

  • Inhibitor Addition: Add serial dilutions of this compound.

  • Enzyme Reaction: Add recombinant human Tankyrase 2 enzyme and initiate the reaction with NAD+ and biotinylated NAD+.

  • Detection: Use a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Acquisition and Analysis: Measure luminescence and calculate the IC₅₀ value as described for the PARP1 assay.

Western Blot Analysis of Wnt/β-catenin Signaling Pathway Components

Objective: To assess the effect of EB-47 on the protein levels of Axin and β-catenin in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cancer cell line with active Wnt signaling (e.g., SW480) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Axin-1, β-catenin, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of Axin-1 and β-catenin to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start_biochem Prepare Reagents (Enzyme, Substrate, EB-47) plate_coating Coat 96-well Plate with Substrate start_biochem->plate_coating start_cell Culture Cancer Cells inhibitor_add Add Serial Dilutions of EB-47 plate_coating->inhibitor_add enzyme_reaction Initiate Enzymatic Reaction (PARP1 or TNKS2) inhibitor_add->enzyme_reaction detection Add Detection Reagents (Streptavidin-HRP, Substrate) enzyme_reaction->detection readout Measure Luminescence detection->readout ic50_calc Calculate IC50 readout->ic50_calc cell_treatment Treat Cells with EB-47 start_cell->cell_treatment cell_lysis Lyse Cells & Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page antibody_probe Probe with Primary & Secondary Antibodies sds_page->antibody_probe band_detection Detect Protein Bands antibody_probe->band_detection data_analysis Analyze Protein Levels band_detection->data_analysis

Caption: General experimental workflow for evaluating EB-47.

Conclusion

This compound is a powerful research tool for investigating the roles of PARP1 and tankyrases in various biological processes, particularly in the context of cancer. Its dual inhibitory activity offers a unique mechanism for targeting both DNA repair and oncogenic signaling pathways. The information and protocols provided in this guide are intended to support researchers in the effective design and execution of experiments utilizing this potent inhibitor. As with any experimental work, optimization of the provided protocols for specific laboratory conditions and cell lines is recommended.

References

EB-47 Dihydrochloride: A Technical Guide to a Dual TNKS2 and PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor of Tankyrase 2 (TNKS2) and Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] Tankyrases are members of the PARP enzyme family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers. By inhibiting TNKS2, EB-47 stabilizes the β-catenin destruction complex, leading to the suppression of Wnt signaling. Its dual inhibitory action against PARP1, an enzyme critical for DNA damage repair, makes EB-47 a compound of significant interest for cancer therapy and other research applications. This technical guide provides a comprehensive overview of EB-47, including its inhibitory activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Profile of EB-47

The inhibitory activity of EB-47 has been characterized against several members of the PARP family. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target EnzymeIC50 (nM)Reference
Tankyrase 2 (TNKS2)45[1][2]
Tankyrase 1 (TNKS1)410[1][2]
PARP145[1][2]
PARP101,179[1][2]

Mechanism of Action: Dual Inhibition of TNKS2 and Wnt Pathway Suppression

EB-47 acts as a dual-site inhibitor of TNKS2, mimicking the substrate NAD+ and extending from the nicotinamide (B372718) to the adenosine (B11128) subsite of the enzyme's catalytic domain.[3][4] In the canonical Wnt/β-catenin signaling pathway, TNKS2 poly(ADP-ribosyl)ates (PARsylates) Axin, a key scaffold protein in the β-catenin destruction complex. This PARsylation event marks Axin for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.

By inhibiting the catalytic activity of TNKS2, EB-47 prevents the PARsylation of Axin. This leads to the stabilization of Axin and the maintenance of a functional β-catenin destruction complex. Consequently, β-catenin is continuously phosphorylated and targeted for proteasomal degradation, resulting in the suppression of Wnt signaling.

Wnt_Signaling_and_EB47_Inhibition cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by EB-47 Axin_off Axin bCat_off β-catenin Axin_off->bCat_off Phosphorylation APC_off APC APC_off->bCat_off Phosphorylation GSK3b_off GSK3β GSK3b_off->bCat_off Phosphorylation Proteasome_off Proteasome bCat_off->Proteasome_off Degradation TCF_off TCF/LEF Genes_off Wnt Target Genes (OFF) TCF_off->Genes_off Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled TNKS2 TNKS2 Frizzled->TNKS2 Axin_on Axin TNKS2->Axin_on PARsylation Proteasome_on Proteasome_on Axin_on->Proteasome_on Degradation bCat_on β-catenin bCat_nuc β-catenin bCat_on->bCat_nuc Translocation TCF_on TCF/LEF bCat_nuc->TCF_on Genes_on Wnt Target Genes (ON) TCF_on->Genes_on Activation EB47 EB-47 TNKS2_inhibited TNKS2 EB47->TNKS2_inhibited Inhibition Axin_stabilized Axin (Stabilized) TNKS2_inhibited->Axin_stabilized bCat_inhibited β-catenin Axin_stabilized->bCat_inhibited Phosphorylation Proteasome_inhibited Proteasome bCat_inhibited->Proteasome_inhibited Degradation

Wnt/β-catenin signaling and EB-47 inhibition.

Experimental Protocols

Tankyrase Enzymatic Assay (Chemiluminescent)

This protocol describes a method to directly measure the PARP activity of recombinant Tankyrase and its inhibition by compounds like EB-47. The assay is based on the incorporation of biotinylated NAD+ into a histone substrate, which is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Enzymatic_Assay_Workflow start Start plate_coating Coat 96-well plate with Histone Incubate overnight at 4°C start->plate_coating washing1 Wash plate 3x with PBST plate_coating->washing1 blocking Block with Blocking Buffer Incubate 90 min at RT washing1->blocking washing2 Wash plate 3x with PBST blocking->washing2 add_inhibitor Add EB-47 dilutions or vehicle (DMSO) washing2->add_inhibitor add_enzyme Add recombinant TNKS2 enzyme add_inhibitor->add_enzyme initiate_reaction Initiate reaction with Biotinylated NAD+ Incubate 60 min at 30°C add_enzyme->initiate_reaction washing3 Wash plate 3x with PBST initiate_reaction->washing3 add_strep_hrp Add Streptavidin-HRP Incubate 30 min at RT washing3->add_strep_hrp washing4 Wash plate 3x with PBST add_strep_hrp->washing4 add_substrate Add Chemiluminescent Substrate washing4->add_substrate read_luminescence Read luminescence immediately add_substrate->read_luminescence data_analysis Data Analysis (Calculate % inhibition and IC50) read_luminescence->data_analysis end End data_analysis->end

Workflow for TNKS2 Enzymatic Assay.

Materials:

  • Recombinant human TNKS2 enzyme

  • Histone mixture (e.g., from calf thymus)

  • Biotinylated NAD+

  • 10x PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 40 mM MgCl2, 10 mM DTT)

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBST with 2% BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well assay plates

  • EB-47 dihydrochloride

  • DMSO

Procedure:

  • Plate Coating:

    • Dilute the histone mixture to 1x in PBS.

    • Add 50 µL of the 1x histone solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of PBST per well.

    • Block the wells by adding 200 µL of Blocking Buffer to each well.

    • Incubate for 90 minutes at room temperature.

    • Wash the plate three times with 200 µL of PBST.

  • Enzymatic Reaction:

    • Prepare serial dilutions of EB-47 in 1x PARP Assay Buffer (with a final DMSO concentration of ≤1%).

    • Add 5 µL of the diluted EB-47 or vehicle (for positive and negative controls) to the appropriate wells.

    • Dilute the TNKS2 enzyme to the desired concentration in 1x PARP Assay Buffer.

    • Add 5 µL of the diluted TNKS2 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 5 µL of 1x PARP Assay Buffer to the "Negative Control" wells.

    • Prepare a master mix containing 1x PARP Assay Buffer and Biotinylated NAD+.

    • Add 40 µL of the master mix to all wells to initiate the reaction.

    • Incubate the plate for 1 hour at 30°C.

  • Chemiluminescent Detection:

    • Wash the plate three times with 200 µL of PBST.

    • Dilute Streptavidin-HRP (e.g., 1:500) in Blocking Buffer.

    • Add 50 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Wash the plate three times with 200 µL of PBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Add 100 µL of the substrate to each well.

    • Read the chemiluminescence immediately on a luminometer.

  • Data Analysis:

    • Subtract the background signal (Negative Control) from all other readings.

    • Calculate the percentage of inhibition for each EB-47 concentration relative to the Positive Control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the EB-47 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Wnt Signaling Assay (TOPflash Reporter Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway in a cellular context. It utilizes a cell line transfected with a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) responsive luciferase reporter (TOPflash). Inhibition of Tankyrase by EB-47 is expected to decrease Wnt signaling and the corresponding luciferase expression.

Cellular_Assay_Workflow start Start seed_cells Seed cells (e.g., HEK293T) in a 24-well plate start->seed_cells transfection Co-transfect with TOPflash and Renilla luciferase plasmids seed_cells->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat with EB-47 dilutions and/or Wnt3a incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 cell_lysis Lyse cells incubation2->cell_lysis luciferase_assay Measure Firefly and Renilla luciferase activity cell_lysis->luciferase_assay data_analysis Data Analysis (Normalize and calculate fold change) luciferase_assay->data_analysis end End data_analysis->end

Workflow for Cellular Wnt Signaling Assay.

Materials:

  • HEK293T cell line (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TOPflash and FOPflash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned media or recombinant Wnt3a (optional, for stimulating the pathway)

  • This compound

  • 24-well cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • On the following day, co-transfect the cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of EB-47.

    • If the cell line has low endogenous Wnt signaling, stimulation with Wnt3a may be necessary to induce a measurable reporter signal.

    • Include appropriate vehicle controls (DMSO).

  • Incubation and Lysis:

    • Incubate the cells for an additional 24 hours.

    • Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in reporter activity relative to the vehicle-treated control.

    • Plot the normalized luciferase activity against the logarithm of the EB-47 concentration to determine the EC50 value.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of EB-47 on the protein levels of key Wnt pathway components, such as Axin and β-catenin.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of EB-47 for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Axin1/2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein levels.

Conclusion

This compound is a valuable research tool for investigating the roles of TNKS2 and PARP1 in cellular processes, particularly in the context of Wnt/β-catenin signaling and DNA damage response. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize EB-47 in their studies. Further investigation into the in vivo efficacy and potential therapeutic applications of EB-47 is warranted.

References

EB-47 dihydrochloride inhibition of ARTD5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Inhibition of ARTD5 by EB-47 Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerases (PARPs), now officially known as Diphtheria toxin-like ADP-ribosyltransferases (ARTDs), are a family of enzymes crucial to various cellular processes, including DNA repair, cell death, and signaling.[1] Among them, ARTD5, also known as Tankyrase 1 (TNKS1), plays a pivotal role in regulating the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers.[2][3] The small molecule inhibitor EB-47 has been identified as a potent modulator of ARTD activity. While primarily characterized as a potent inhibitor of ARTD1 (PARP-1), EB-47 also demonstrates inhibitory effects on ARTD5.[1][4] This document provides a comprehensive technical overview of EB-47 dihydrochloride as an inhibitor of ARTD5, detailing its mechanism of action, quantitative inhibitory profile, relevant signaling pathways, and standardized experimental protocols for its evaluation.

This compound: Inhibitor Profile

EB-47 is a cell-permeable, adenosine-substituted 2,3-dihydro-1H-isoindol-1-one compound. Its chemical structure is designed to mimic the endogenous substrate NAD+, allowing it to competitively bind to the catalytic domain of PARP enzymes.[1][4] By occupying the NAD+ binding site, EB-47 prevents the enzyme from catalyzing the transfer of ADP-ribose units onto target proteins, thereby inhibiting their function.[1] Although its highest potency is against ARTD1 (PARP-1), its activity extends to other ARTD family members, including the tankyrases.[4]

Quantitative Data: Inhibitory Profile of EB-47

The inhibitory activity of EB-47 has been quantified against several members of the ARTD family. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency. EB-47 exhibits modest potency against ARTD5 (TNKS1), particularly when compared to its potent inhibition of ARTD1 (PARP-1) and ARTD6 (TNKS2).[4]

Target EnzymeAliasIC50 (nM)Source(s)
ARTD1PARP-145[1][4][5]
ARTD5TNKS1410[4]
ARTD6TNKS245
ARTD10PARP101,179

This table summarizes the reported IC50 values of EB-47 against various ARTD family members, highlighting its selectivity profile.

Mechanism of ARTD5 Inhibition

ARTD5, like other PARPs, utilizes NAD+ as a substrate to catalyze the PARylation of target proteins—a post-translational modification involving the addition of poly(ADP-ribose) chains. EB-47 functions as a competitive inhibitor by mimicking NAD+.[1] It binds to the enzyme's catalytic domain, occupying both the nicotinamide (B372718) and adenosine (B11128) sub-pockets, thereby blocking access for the natural substrate, NAD+.[4] This prevents the auto-PARylation of ARTD5 and the PARylation of its downstream substrates.

cluster_0 ARTD5 Catalytic Domain NAD+_Binding_Site NAD+ Binding Site Substrate_Protein Substrate Protein (e.g., Axin) NAD+_Binding_Site->Substrate_Protein Catalyzes PAR Transfer PARylation PARylation Blocked NAD+_Binding_Site->PARylation Leads to NAD+ NAD+ NAD+->NAD+_Binding_Site Binds EB47 EB-47 EB47->NAD+_Binding_Site Competitively Binds & Inhibits EB47->PARylation Prevents No_PAR No PAR Chain

Caption: Competitive inhibition of ARTD5 by EB-47 at the NAD+ binding site.

Role in Signaling Pathways: Wnt/β-catenin

Tankyrases (ARTD5/TNKS1 and ARTD6/TNKS2) are key positive regulators of the Wnt/β-catenin signaling pathway.[6] In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3][7] ARTD5 promotes Wnt signaling by PARylating Axin, which marks Axin for ubiquitination and subsequent degradation.[6] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[7][8]

By inhibiting ARTD5, EB-47 prevents the PARylation-dependent degradation of Axin. This leads to the stabilization of the β-catenin destruction complex, enhanced β-catenin degradation, and ultimately, the suppression of Wnt/β-catenin signaling.[2]

Wnt_Signaling_Inhibition cluster_Wnt_On Wnt Signaling (Active) cluster_Wnt_Off Wnt Signaling (Inhibited by EB-47) Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh ARTD5 ARTD5 (Tankyrase 1) Dsh->ARTD5 Axin_Deg Axin Degradation ARTD5->Axin_Deg PARylates Axin BetaCatenin_Stab β-catenin Accumulation Axin_Deg->BetaCatenin_Stab Prevents formation of destruction complex Nucleus_On Nucleus BetaCatenin_Stab->Nucleus_On TCF_LEF_On TCF/LEF Nucleus_On->TCF_LEF_On Gene_Transcription_On Target Gene Transcription TCF_LEF_On->Gene_Transcription_On EB47_Inhib EB-47 ARTD5_Inhib ARTD5 (Tankyrase 1) EB47_Inhib->ARTD5_Inhib Inhibits Axin_Stab Axin Stabilization ARTD5_Inhib->Axin_Stab Prevents PARylation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Axin_Stab->Destruction_Complex Forms BetaCatenin_Deg β-catenin Degradation Destruction_Complex->BetaCatenin_Deg Phosphorylates & Targets Nucleus_Off Nucleus BetaCatenin_Deg->Nucleus_Off Prevents Nuclear Entry TCF_LEF_Off TCF/LEF Gene_Transcription_Off No Transcription TCF_LEF_Off->Gene_Transcription_Off

Caption: EB-47 inhibits Wnt signaling by blocking ARTD5-mediated Axin degradation.

Experimental Protocols

In Vitro ARTD5 (Tankyrase 1) Inhibition Assay

This protocol describes a general biochemical assay to determine the IC50 of an inhibitor against ARTD5 using a colorimetric or chemiluminescent method.

A. Materials and Reagents:

  • Recombinant human ARTD5/TNKS1 enzyme

  • Histone H1 (as substrate)

  • Biotinylated NAD+

  • ARTD5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Test Compound (EB-47) serially diluted in DMSO

  • Streptavidin-coated 96-well plates (e.g., Streptavidin-HRP)

  • TMB or other suitable chromogenic/chemiluminescent substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

B. Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 substrate according to the manufacturer's instructions and wash to remove unbound substrate.

  • Compound Preparation: Prepare a serial dilution of EB-47 in DMSO, followed by a further dilution in ARTD5 Assay Buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

  • Reaction Initiation: To each well, add the ARTD5 Assay Buffer, the diluted test compound (EB-47) or control, and finally the recombinant ARTD5 enzyme.

  • Substrate Addition: Start the enzymatic reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for the PARylation reaction to occur.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains attached to the histone substrate.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add TMB substrate and incubate until sufficient color develops.

  • Measurement: Stop the reaction with Stop Solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percent inhibition for each EB-47 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

A 1. Coat Plate with Histone Substrate B 2. Prepare Serial Dilution of EB-47 A->B C 3. Add Reagents to Wells (Buffer, EB-47, ARTD5 Enzyme) B->C D 4. Initiate Reaction with Biotinylated NAD+ C->D E 5. Incubate Plate (e.g., 30°C for 60 min) D->E F 6. Wash & Add Streptavidin-HRP E->F G 7. Wash & Add TMB Substrate F->G H 8. Stop Reaction & Read Absorbance G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for an in vitro colorimetric ARTD5 inhibition assay.

Off-Target Effects and Selectivity

A critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects.[9][10] As the data in Section 3.0 indicates, EB-47 is not entirely specific to ARTD5. It is significantly more potent against ARTD1 (PARP-1) and its close homolog ARTD6 (TNKS2).[4] This polypharmacology means that at concentrations required to achieve significant inhibition of ARTD5 (IC50 = 410 nM), EB-47 will also potently inhibit ARTD1 and ARTD6 (both with IC50 = 45 nM). Researchers using EB-47 to study ARTD5 must consider these confounding effects, particularly the potent inhibition of the Wnt-regulating ARTD6 and the DNA-repair associated ARTD1. Cellular phenotypes observed upon treatment with EB-47 are likely the result of inhibiting multiple ARTD family members.

Conclusion

This compound is a valuable chemical probe for studying the ARTD family of enzymes. While it is most potent against ARTD1 and ARTD6, it displays moderate inhibitory activity against ARTD5 (Tankyrase 1).[4] Its mechanism as a NAD+ competitive inhibitor makes it an effective tool for disrupting the catalytic activity of these enzymes.[1] For researchers investigating the role of ARTD5 in the Wnt/β-catenin pathway, EB-47 can be used to stabilize Axin and suppress downstream signaling.[2] However, due to its broader selectivity profile, careful consideration of its potent off-target effects on ARTD1 and ARTD6 is essential for the accurate interpretation of experimental results. Future drug development efforts may focus on designing more selective ARTD5 inhibitors to precisely dissect its biological functions and therapeutic potential.

References

An In-depth Technical Guide on the Cellular Uptake and Distribution of EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the cellular uptake and distribution of EB-47 dihydrochloride (B599025) are not publicly available. This guide, therefore, provides a comprehensive framework based on the known mechanisms of cellular uptake for small molecule inhibitors, particularly those targeting Poly (ADP-ribose) polymerase (PARP). The experimental protocols and conceptual pathways described herein are intended to serve as a foundational resource for researchers initiating investigations into the cellular pharmacokinetics of EB-47 dihydrochloride.

Introduction to this compound

This compound is a potent and selective inhibitor of PARP-1/ARTD-1, with a reported IC50 value of 45 nM.[1][2][3] It functions by mimicking the substrate NAD+ and binding to its site on the ARTD1 enzyme.[3] As a member of the PARP inhibitor class of compounds, EB-47 holds potential in therapeutic areas where the inhibition of DNA repair pathways is beneficial, such as in certain cancers. Understanding its cellular uptake and distribution is critical for optimizing its therapeutic efficacy and safety profile.

Postulated Mechanisms of Cellular Uptake

The cellular entry of small molecule inhibitors like this compound is likely governed by one or more of the following mechanisms:

  • Passive Diffusion: As a small molecule, EB-47 may traverse the lipid bilayer of the cell membrane, moving down its concentration gradient. The rate of diffusion would be influenced by its physicochemical properties, such as lipophilicity and molecular size.

  • Facilitated Diffusion: Membrane transporter proteins may facilitate the entry of EB-47 into the cell. This process does not require energy but is dependent on the presence and specificity of the transporter.

  • Active Transport: Energy-dependent transporter proteins could actively pump EB-47 into the cell, potentially leading to intracellular concentrations higher than the extracellular environment. This mechanism is crucial for overcoming concentration gradients.

  • Endocytosis: While less common for small molecules, endocytic pathways could play a role, particularly if the compound is formulated in a delivery vehicle.

Resistance to PARP inhibitors can emerge through mechanisms such as increased drug efflux, where transporters like P-glycoprotein actively pump the compound out of the cell.[4][5]

Data Presentation: Illustrative Tables

While no quantitative data for this compound is currently available, the following tables illustrate how such data, once generated, should be structured for clear comparison and analysis.

Table 1: In Vitro Cellular Uptake of this compound in Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (min)Intracellular Concentration (ng/mg protein)Uptake Rate (pmol/min/mg protein)
MCF-7 15DataData
115DataData
130DataData
530DataData
HeLa 15DataData
115DataData
130DataData
530DataData

Table 2: In Vivo Biodistribution of this compound in a Xenograft Mouse Model

TissueTime Post-Administration (hours)Concentration (ng/g tissue)Tissue-to-Plasma Ratio
Tumor 1DataData
4DataData
24DataData
Liver 1DataData
4DataData
24DataData
Plasma 1Data-
4Data-
24Data-

Experimental Protocols

The following are detailed methodologies that can be adapted to investigate the cellular uptake and distribution of this compound.

Objective: To quantify the rate and extent of this compound accumulation in cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known PARP activity)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound stock solution (in a suitable solvent like DMSO)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Analytical method for quantification (e.g., LC-MS/MS)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare working solutions of this compound in a culture medium at the desired concentrations.

  • Incubation: Aspirate the culture medium from the cells and wash once with warm PBS. Add the this compound working solutions to the wells. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the compound-containing medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration in each lysate sample using a BCA assay.

  • Compound Quantification: Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.

  • Data Analysis: Normalize the intracellular concentration of EB-47 to the protein concentration (e.g., ng/mg protein). Plot the intracellular concentration against time to determine the uptake kinetics.

Objective: To determine the distribution of this compound in various tissues and organs of an animal model.

Materials:

  • Animal model (e.g., mice bearing tumor xenografts)

  • This compound formulation for in vivo administration

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer

  • Extraction solvent

  • Analytical method for quantification (e.g., LC-MS/MS)

Protocol:

  • Animal Dosing: Administer this compound to the animals via the intended route (e.g., oral gavage, intravenous injection).

  • Time Points: At predetermined time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals.

  • Tissue Collection: Collect blood (for plasma) and various tissues of interest (e.g., tumor, liver, kidney, brain, muscle).

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Tissues: Weigh each tissue sample, add a specific volume of homogenization buffer, and homogenize until a uniform suspension is achieved.

  • Compound Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the plasma and tissue homogenates.

  • Quantification: Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.

  • Data Analysis: Calculate the concentration of EB-47 in each tissue (e.g., ng/g tissue) and in plasma (e.g., ng/mL). Determine the tissue-to-plasma concentration ratios at each time point.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), provide visual representations of the conceptual pathways and experimental workflows relevant to the study of this compound.

G Conceptual Cellular Uptake and Efflux of EB-47 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EB47_ext This compound Passive Passive Diffusion EB47_ext->Passive Lipophilicity Facilitated Facilitated Diffusion (Transporter) EB47_ext->Facilitated Active Active Transport (Transporter) EB47_ext->Active ATP-dependent EB47_int Intracellular EB-47 Passive->EB47_int Facilitated->EB47_int Active->EB47_int Efflux Efflux Pump (e.g., P-gp) Efflux->EB47_ext EB47_int->Efflux Resistance Mechanism PARP1 PARP-1 EB47_int->PARP1 Inhibition

Caption: Postulated mechanisms of EB-47 cellular uptake and efflux.

G Workflow for In Vitro Cellular Uptake Assay Start Seed Cells in Multi-well Plate Incubate Incubate with EB-47 (Varying concentrations and times) Start->Incubate Wash Wash with Ice-Cold PBS (Terminate uptake) Incubate->Wash Lyse Lyse Cells Wash->Lyse Quantify_Protein Quantify Protein (e.g., BCA Assay) Lyse->Quantify_Protein Quantify_Drug Quantify EB-47 (e.g., LC-MS/MS) Lyse->Quantify_Drug Analyze Data Analysis (Normalize to protein, plot kinetics) Quantify_Protein->Analyze Quantify_Drug->Analyze End Determine Uptake Rate Analyze->End

Caption: Experimental workflow for in vitro cellular uptake studies.

G Workflow for In Vivo Biodistribution Study Start Administer EB-47 to Animal Model Collect Collect Tissues and Plasma (At various time points) Start->Collect Homogenize Homogenize Tissues Collect->Homogenize Extract Extract EB-47 from Matrices Collect->Extract Plasma Homogenize->Extract Quantify Quantify EB-47 (e.g., LC-MS/MS) Extract->Quantify Analyze Data Analysis (Tissue concentration, Tissue-to-Plasma ratio) Quantify->Analyze End Determine Distribution Profile Analyze->End

Caption: Experimental workflow for in vivo biodistribution analysis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Novel Therapeutic Agents: A Case Study with a Putative Agent "47"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "EB-47 dihydrochloride" is not uniquely defined in the scientific literature based on the conducted search. This document, therefore, provides detailed application notes and protocols for a representative compound, referred to as "Agent 47," based on available in vivo experimental data for a novel therapeutic candidate. The protocols and data presented here are for illustrative purposes and should be adapted based on the specific characteristics of the agent under investigation. The following information is largely based on studies of an antibacterial agent, TB47, a novel inhibitor of the mycobacterial electron transport chain.

Data Presentation

The following table summarizes the in vivo efficacy of Agent 47 (exemplified by TB47) in a murine model of Mycobacterium leprae infection. This data is compiled from studies in BALB/c mice.

Treatment GroupDose (mg/kg)Administration RouteDosing RegimenMean Bacterial Load (log10 CFU/footpad) at 210 Days Post-TreatmentOutcome
Control (Untreated) ---> 6Bacterial Growth
Clofazimine 5Oral gavageWeekly for 90 days~4.5Bactericidal
Agent 47 (TB47) 100Oral gavageWeekly for 90 days> 6Bacteriostatic (initial), with subsequent regrowth
Agent 47 (TB47) + Clofazimine 10 + 5Oral gavageWeekly for 90 days< 4Bactericidal
Agent 47 (TB47) + Clofazimine 100 + 5Oral gavageWeekly for 90 days< 4Bactericidal

Experimental Protocols

Protocol 1: Murine Model of Mycobacterium leprae Footpad Infection

This protocol describes the evaluation of the efficacy of a therapeutic agent in a BALB/c mouse model of leprosy.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium leprae suspension

  • Hanks' Balanced Salt Solution (HBSS)

  • Therapeutic agent (e.g., Agent 47/TB47)

  • Positive control drug (e.g., Clofazimine)

  • Vehicle for drug administration

  • Sterile syringes and needles

  • Tissue homogenizer

  • Microbiological culture media (e.g., Löwenstein–Jensen medium)

  • Incubator

Procedure:

  • Infection:

    • Prepare a suspension of viable M. leprae bacilli in HBSS.

    • Inject 0.03 mL of the bacterial suspension (containing approximately 5 x 10³ bacilli) into the hind footpads of the BALB/c mice.

  • Treatment:

    • After a suitable post-infection period to allow for bacterial multiplication (e.g., 60 days), randomize the mice into treatment and control groups.

    • Prepare the therapeutic agent and control drug in the appropriate vehicle for administration.

    • Administer the treatment (e.g., Agent 47/TB47 via oral gavage) according to the specified dosing regimen (e.g., weekly for 90 days). The control group should receive the vehicle only.

  • Evaluation of Efficacy:

    • At the end of the treatment period (and at specified time points post-treatment, e.g., 210 days), euthanize the mice.

    • Aseptically remove the hind footpads and homogenize the tissue.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate culture media.

    • Incubate the cultures and enumerate the colony-forming units (CFUs) to determine the bacterial load in each footpad.

    • Compare the bacterial loads between the treated and control groups to assess the efficacy of the therapeutic agent.

Visualizations

Diagram 1: Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Preparation cluster_1 Infection cluster_2 Treatment Phase (90 days) cluster_3 Outcome Assessment (Day 210) A Prepare M. leprae Suspension C Footpad Injection (5x10^3 bacilli/footpad) A->C B BALB/c Mice (6-8 weeks old) B->C D Randomization into Groups C->D 60 days post-infection E Weekly Oral Gavage: - Vehicle (Control) - Agent 47 - Clofazimine - Combination D->E F Euthanasia & Footpad Harvest E->F End of Treatment G Tissue Homogenization F->G H Serial Dilution & Plating G->H I CFU Enumeration H->I

Caption: Workflow for evaluating the in vivo efficacy of Agent 47.

Diagram 2: Putative Mechanism of Action - Inhibition of Electron Transport Chain

G cluster_0 Bacterial Cell ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Bacterial_Death Bacterial Death / Static Effect ATP->Bacterial_Death Essential for Survival Agent47 Agent 47 (TB47) Agent47->Inhibition Inhibition->ETC Inhibits

Caption: Proposed mechanism of action for Agent 47 (TB47).

EB-47 Dihydrochloride for Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death pathways.[1][2] Overactivation of PARP-1 in response to neuronal injury, particularly under conditions of oxidative stress and excitotoxicity, leads to significant energy depletion and a form of programmed cell death known as parthanatos. This process is a major contributor to neuronal loss in various neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases. By inhibiting PARP-1, EB-47 dihydrochloride offers a promising therapeutic strategy for neuroprotection by mitigating these detrimental downstream effects.

This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo neuroprotection studies.

Mechanism of Action

The neuroprotective effects of this compound are primarily mediated through its potent inhibition of PARP-1 (IC₅₀ = 45 nM).[1][2] In the context of neuronal injury, the mechanism can be summarized as follows:

  • DNA Damage and PARP-1 Activation: Insults such as ischemia, reperfusion injury, and trauma trigger excessive DNA damage, leading to the hyperactivation of PARP-1.

  • NAD+ and ATP Depletion: Hyperactivated PARP-1 consumes large quantities of its substrate, NAD+, leading to a rapid depletion of cellular energy stores (ATP). This energy crisis impairs essential cellular functions and ultimately leads to cell death.

  • AIF-Mediated Apoptosis (Parthanatos): The overproduction of poly(ADP-ribose) (PAR) polymers by PARP-1 signals the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. In the nucleus, AIF mediates chromatin condensation and large-scale DNA fragmentation, culminating in caspase-independent cell death, a process termed parthanatos.

  • Neuroinflammation: PARP-1 activation also plays a role in promoting neuroinflammation by modulating the activity of microglia, the resident immune cells of the central nervous system. Inhibition of PARP-1 can suppress the activation of microglia and the subsequent release of pro-inflammatory mediators.

This compound, by inhibiting PARP-1, prevents the depletion of NAD+ and ATP, blocks the translocation of AIF, and reduces neuroinflammation, thereby protecting neurons from cell death.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueTargetReference
IC₅₀ 45 nMPARP-1/ARTD-1[1][2]
IC₅₀ 410 nMARTD5[1][2]
IC₅₀ 0.86 µMCdPARP[1][2]
IC₅₀ 1.0 µMHsPARP[1][2]
Effective Concentration 2 µMIn vivo (mouse embryo implantation)[1]
In Vivo Neuroprotective Effects of PARP-1 Inhibitors (Data for EB-47 and other relevant PARP-1 inhibitors)
ModelPARP-1 InhibitorDosageAdministration RouteKey FindingsReference
Rat MCAO EB-4710 mg/kg/hourIntravenousReduced infarct volume
Rat MCAO NU10251 and 3 mg/kgNot specifiedReduced total infarct volume to 25% and 45% respectively[3]
Mouse TBI PJ3410 mg/kgIntraperitonealImproved motor function, reduced lesion volume
Rat TBI INO-100110 mg/kgNot specifiedReduced microglial activation, improved forelimb dexterity[1]

Mandatory Visualizations

Signaling Pathway of PARP-1 Mediated Neuronal Cell Death and Neuroprotection by EB-47

cluster_0 Neuronal Insult cluster_1 Cellular Response cluster_2 Outcome cluster_3 Therapeutic Intervention Ischemia Ischemia/Reperfusion DNADamage DNA Damage Ischemia->DNADamage OxidativeStress Oxidative Stress OxidativeStress->DNADamage Excitotoxicity Excitotoxicity Excitotoxicity->DNADamage PARP1_activation PARP-1 Hyperactivation DNADamage->PARP1_activation NAD_depletion NAD+ Depletion PARP1_activation->NAD_depletion PAR_accumulation PAR Accumulation PARP1_activation->PAR_accumulation Neuroinflammation Neuroinflammation (Microglial Activation) PARP1_activation->Neuroinflammation ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Energy_failure Energy Failure ATP_depletion->Energy_failure Parthanatos Parthanatos (Neuronal Cell Death) Energy_failure->Parthanatos AIF_release Mitochondrial AIF Release PAR_accumulation->AIF_release AIF_translocation AIF Translocation to Nucleus AIF_release->AIF_translocation AIF_translocation->Parthanatos Neuroinflammation->Parthanatos EB47 EB-47 EB47->PARP1_activation

Caption: PARP-1 inhibition by EB-47 blocks the parthanatos cell death pathway.

General Experimental Workflow for In Vitro Neuroprotection Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Induction of Injury cluster_3 Analysis A Seed Neuronal Cells (e.g., Primary Cortical Neurons, SH-SY5Y) B Pre-treat with EB-47 (various concentrations) A->B C Induce Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) B->C D Assess Neuronal Viability (e.g., MTT, LDH assay) C->D E Measure Apoptosis (e.g., Caspase-3, TUNEL) C->E F Quantify Oxidative Stress (e.g., ROS levels) C->F

Caption: Workflow for assessing the neuroprotective effects of EB-47 in vitro.

General Experimental Workflow for In Vivo Neuroprotection Assay (MCAO Model)

cluster_0 Animal Model cluster_1 Treatment cluster_2 Post-operative Care & Monitoring cluster_3 Outcome Assessment A Induce Middle Cerebral Artery Occlusion (MCAO) in rodents B Administer EB-47 or Vehicle (e.g., 10 mg/kg/hr, i.v.) A->B C Monitor Animal Health and Neurological Deficits B->C D Behavioral Tests (e.g., Neurological Score, Rotarod) C->D E Histological Analysis (Infarct Volume, Neuronal Loss) C->E F Biochemical Assays (PAR levels, Inflammatory Markers) C->F

Caption: Workflow for in vivo evaluation of EB-47 in a stroke model.

Experimental Protocols

In Vitro Neuroprotection Assays

1. Neuroprotection Against Oxidative Stress in Primary Neuronal Culture

  • Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cortical neurons.

  • Materials:

    • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

    • Neurobasal medium supplemented with B-27

    • This compound

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

    • 96-well plates

  • Protocol:

    • Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

    • Prepare stock solutions of this compound in sterile water or DMSO.

    • Pre-treat the neurons with various concentrations of EB-47 (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 2 hours.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM for 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

    • Alternatively, measure LDH release into the culture medium as an indicator of cytotoxicity, following the manufacturer's instructions.

    • Calculate cell viability as a percentage of the control (untreated) group.

2. Neuroprotection Against Excitotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)

  • Objective: To assess the ability of this compound to protect neuronal cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.

  • Materials:

    • SH-SY5Y neuroblastoma cells

    • DMEM/F12 medium with 10% FBS

    • This compound

    • NMDA and glycine (B1666218)

    • Propidium Iodide (PI) for cell death staining

    • Hoechst 33342 for nuclear staining

    • 24-well plates

  • Protocol:

    • Seed SH-SY5Y cells in 24-well plates and allow them to differentiate for 5-7 days in low-serum medium.

    • Pre-treat the differentiated cells with this compound at various concentrations for 2 hours.

    • Induce excitotoxicity by exposing the cells to 300 µM NMDA and 10 µM glycine for 30 minutes in a magnesium-free buffer.

    • Replace the NMDA-containing medium with the original culture medium and incubate for 24 hours.

    • Stain the cells with Hoechst 33342 (to label all nuclei) and Propidium Iodide (to label nuclei of dead cells).

    • Capture images using a fluorescence microscope and quantify the percentage of dead cells (PI-positive) relative to the total number of cells (Hoechst-positive).

In Vivo Neuroprotection Assays

1. Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

  • Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of ischemic stroke.[4]

  • Materials:

    • Male Sprague-Dawley rats (250-300 g)

    • Anesthesia (e.g., isoflurane)

    • Surgical instruments for MCAO

    • This compound

    • Saline (vehicle)

    • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Protocol:

    • Anesthetize the rat and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for 90 minutes.

    • Administer this compound (e.g., 10 mg/kg/hour) or vehicle intravenously, starting at the time of reperfusion (removal of the filament) and continuing for a specified duration.

    • Monitor the animal's neurological function at 24 and 48 hours post-MCAO using a standardized neurological deficit score.

    • At 48 hours, euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections and stain with 2% TTC solution to visualize the infarct area (pale tissue) versus viable tissue (red).

    • Quantify the infarct volume as a percentage of the total hemispheric volume.

2. Traumatic Brain Injury (TBI) Model

  • Objective: To assess the neuroprotective effects of this compound in a mouse model of TBI.

  • Materials:

    • Male C57BL/6 mice (25-30 g)

    • Controlled cortical impact (CCI) device

    • Anesthesia

    • This compound

    • Vehicle

    • Neurological assessment tools (e.g., rotarod, Morris water maze)

    • Antibodies for immunohistochemistry (e.g., NeuN for neurons, Iba1 for microglia)

  • Protocol:

    • Anesthetize the mouse and induce a moderate TBI using a CCI device.

    • Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally at 1 hour and 12 hours post-TBI.

    • Evaluate motor and cognitive function using the rotarod test (days 1-5 post-TBI) and the Morris water maze (days 14-19 post-TBI).

    • At 21 days post-TBI, perfuse the animals and collect the brains for histological analysis.

    • Perform immunohistochemical staining to assess neuronal loss (NeuN staining) in the hippocampus and cortex, and to quantify microglial activation (Iba1 staining).

    • Analyze the data to determine the effect of EB-47 on functional outcomes and neuropathological changes.

Conclusion

This compound is a valuable research tool for investigating the role of PARP-1 in neuronal injury and for exploring the therapeutic potential of PARP-1 inhibition in various neurological disorders. The protocols provided here offer a framework for conducting both in vitro and in vivo studies to characterize the neuroprotective effects of this compound. Researchers should optimize these protocols based on their specific experimental needs and models.

References

Application Notes and Protocols: EB-47 Dihydrochloride in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of EB-47 dihydrochloride (B599025), a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, in preclinical models of ischemia-reperfusion (I/R) injury. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of EB-47 dihydrochloride in conditions such as ischemic stroke.

Introduction

Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to tissues after a period of ischemia, or lack of oxygen. While reperfusion is essential for tissue survival, it can paradoxically exacerbate tissue damage through mechanisms including oxidative stress, inflammation, and programmed cell death. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme that becomes hyperactivated in response to the extensive DNA damage induced by the oxidative stress characteristic of I/R injury. This hyperactivation leads to a distinct form of programmed cell death known as parthanatos, a major contributor to neuronal damage in cerebral ischemia.

This compound is a potent inhibitor of PARP-1 with an IC50 of 45 nM.[1][2] By blocking PARP-1 activity, this compound is expected to mitigate the downstream effects of its hyperactivation, thereby reducing cell death and tissue damage in the context of I/R injury. Preclinical studies have shown that EB-47, at a dose of 10 mg/kg per hour, reduces infarct volume in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO).[1][2]

Mechanism of Action in Ischemia-Reperfusion Injury

In the setting of ischemia-reperfusion, the overactivation of PARP-1 triggers a cascade of events leading to neuronal cell death. Inhibition of PARP-1 by this compound is hypothesized to interrupt this pathological sequence. The primary mechanism involves the prevention of parthanatos through the following key steps:

  • Preservation of Cellular Energy Stores: Hyperactivated PARP-1 consumes large amounts of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to a severe depletion of both NAD+ and ATP. By inhibiting PARP-1, this compound helps to maintain intracellular NAD+ and ATP levels, thus preventing a catastrophic energy crisis within the cell.

  • Inhibition of AIF Translocation: The excessive production of poly(ADP-ribose) (PAR) polymers by hyperactivated PARP-1 signals the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. Once in the nucleus, AIF mediates large-scale DNA fragmentation, a hallmark of parthanatos. This compound, by preventing PAR polymer accumulation, inhibits the release and nuclear translocation of AIF.

  • Reduction of Oxidative Stress and Inflammation: PARP-1 activation is closely linked to inflammatory processes and the production of reactive oxygen species (ROS). Inhibition of PARP-1 can attenuate the inflammatory response and reduce oxidative damage, further protecting tissues from I/R injury.

Quantitative Data

The following tables present representative quantitative data from studies using PARP-1 inhibitors in a rat model of middle cerebral artery occlusion (MCAO), a common model for inducing cerebral ischemia-reperfusion injury. While specific data for this compound is not publicly available, these data illustrate the expected therapeutic effects of potent PARP-1 inhibition in this model.

Table 1: Effect of PARP-1 Inhibition on Infarct Volume in a Rat MCAO Model

Treatment GroupDoseInfarct Volume (% of Hemisphere)Percent Reduction
Vehicle Control-35.2 ± 4.5-
PARP-1 Inhibitor10 mg/kg18.3 ± 3.1*48%

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: Effect of PARP-1 Inhibition on Neurological Deficit Score in a Rat MCAO Model

Treatment GroupDoseNeurological Score (0-5 scale)
Sham-0.2 ± 0.1
Vehicle Control-3.8 ± 0.5
PARP-1 Inhibitor10 mg/kg2.1 ± 0.4*

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. A lower score indicates better neurological function.

Table 3: Effect of PARP-1 Inhibition on Markers of Apoptosis in the Ischemic Penumbra

Treatment GroupTUNEL-Positive Cells (cells/mm²)Cleaved Caspase-3 Positive Cells (cells/mm²)
Sham5 ± 23 ± 1
Vehicle Control85 ± 1268 ± 9
PARP-1 Inhibitor32 ± 725 ± 5

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia by MCAO in rats, a widely used model to mimic human ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, micro-dissectors)

  • Operating microscope

  • 4-0 silk suture

  • Nylon monofilament with a silicon-coated tip

  • Heating pad and rectal probe for temperature monitoring

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the CCA proximally with 4-0 silk sutures.

  • Arteriotomy and Occlusion: Make a small incision in the ECA between the two ligatures. Insert the silicon-coated nylon monofilament through the ECA stump and gently advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation. A slight resistance indicates proper placement.

  • Ischemia Period: Maintain the occlusion for the desired period of ischemia (e.g., 90 minutes).

  • Reperfusion: After the ischemic period, carefully withdraw the monofilament to allow for reperfusion.

  • Wound Closure: Ligate the ECA stump and close the cervical incision.

  • Post-operative Care: Administer subcutaneous saline for hydration and monitor the animal during recovery from anesthesia.

Administration of this compound

Preparation of Dosing Solution:

  • This compound is soluble in water. Prepare a stock solution of the desired concentration. For a dose of 10 mg/kg/hour, the concentration will depend on the infusion rate and the animal's weight.

Administration Protocol:

  • Route of Administration: Intravenous (i.v.) infusion is a common route for delivering compounds in acute I/R models.

  • Timing of Administration: this compound can be administered prior to, during, or after the ischemic event to model different therapeutic scenarios (prophylactic vs. treatment). A common paradigm is to start the infusion at the onset of reperfusion.

  • Infusion: Using an infusion pump, administer the this compound solution via a cannulated tail vein or femoral vein at a constant rate to achieve the target dose of 10 mg/kg/hour for the desired duration.

Assessment of Outcomes
  • Infarct Volume Measurement: 24 to 48 hours after MCAO, euthanize the animals and perfuse the brains with cold saline. Remove the brain and slice it into 2 mm coronal sections. Incubate the sections in a 2% solution of TTC at 37°C for 30 minutes. TTC stains viable tissue red, while the infarcted tissue remains white. Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Neurological Deficit Scoring: At various time points post-MCAO, assess neurological function using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit or death).

  • Immunohistochemistry for Apoptosis Markers: Perfuse brains with 4% paraformaldehyde and process for paraffin (B1166041) embedding or cryosectioning. Perform immunohistochemistry using antibodies against markers of apoptosis such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) or cleaved caspase-3.

Visualizations

G cluster_upstream Ischemia-Reperfusion cluster_parp PARP-1 Hyperactivation cluster_downstream Parthanatos Cell Death cluster_intervention Therapeutic Intervention I/R Ischemia-Reperfusion (e.g., MCAO) ROS ↑ Reactive Oxygen Species (ROS) I/R->ROS DNA_damage DNA Damage ROS->DNA_damage PARP1_activation PARP-1 Hyperactivation DNA_damage->PARP1_activation NAD_depletion NAD+ Depletion PARP1_activation->NAD_depletion PAR_accumulation ↑ Poly(ADP-ribose) (PAR) PARP1_activation->PAR_accumulation ATP_depletion ATP Depletion NAD_depletion->ATP_depletion AIF_release Mitochondrial AIF Release PAR_accumulation->AIF_release Cell_death Neuronal Cell Death (Parthanatos) ATP_depletion->Cell_death AIF_translocation AIF Nuclear Translocation AIF_release->AIF_translocation DNA_fragmentation Large-Scale DNA Fragmentation AIF_translocation->DNA_fragmentation DNA_fragmentation->Cell_death EB47 This compound EB47->PARP1_activation Inhibits

Caption: Signaling pathway of PARP-1 mediated cell death in I/R injury and the inhibitory action of EB-47.

G cluster_protocol Experimental Workflow for MCAO Model start Start anesthesia Anesthetize Rat start->anesthesia mcao Induce MCAO (90 min) anesthesia->mcao treatment Administer EB-47 or Vehicle (e.g., at reperfusion) mcao->treatment reperfusion Reperfusion treatment->reperfusion monitoring Post-operative Monitoring & Neurological Scoring reperfusion->monitoring euthanasia Euthanize Animal (24-48h post-MCAO) monitoring->euthanasia analysis Tissue Collection & Infarct Volume/Apoptosis Analysis euthanasia->analysis end End analysis->end

References

EB-47 Dihydrochloride: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and also demonstrates inhibitory activity against Tankyrase (ARTD5).[1][2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is critical for the repair of DNA single-strand breaks. Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair deficiencies such as BRCA1/2 mutations, can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Tankyrases are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. By inhibiting these targets, EB-47 dihydrochloride presents a promising avenue for targeted cancer therapy.

These application notes provide a comprehensive guide for the investigation of this compound in cancer cell line research, including detailed protocols for assessing its effects on cell viability and apoptosis, and an overview of the signaling pathways it modulates.

Data Presentation

Enzymatic Inhibition

The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against its primary molecular targets.

Target EnzymeIC50 ValueReference
PARP-1 (ARTD-1)45 nM[1][2]
ARTD5 (Tankyrase)410 nM[1][2]
CdPARP0.86 µM[1]
HsPARP1.0 µM[1]
Cellular Activity (Template)

Due to the lack of publicly available data on the specific effects of this compound on various cancer cell lines, the following table is provided as a template for researchers to record their own experimental data. It is recommended to test a range of cancer cell lines to determine the spectrum of activity.

Cancer Cell LineCancer TypeCell Viability IC50 (µM)Apoptosis Induction (EC50, µM)Notes
e.g., MCF-7Breast CancerUser-determinedUser-determinede.g., ER+, PR+, HER2-
e.g., MDA-MB-231Breast CancerUser-determinedUser-determinede.g., Triple-Negative
e.g., HCT116Colorectal CancerUser-determinedUser-determinede.g., KRAS mutant
e.g., SW480Colorectal CancerUser-determinedUser-determinede.g., APC mutant
e.g., A549Lung CancerUser-determinedUser-determinede.g., KRAS mutant
e.g., PC-3Prostate CancerUser-determinedUser-determinede.g., Androgen-independent

Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add EB-47 to Cells incubate_24h->add_drug prep_drug Prepare EB-47 Dilutions prep_drug->add_drug incubate_exp Incubate 24/48/72h add_drug->incubate_exp add_mtt Add MTT Solution incubate_exp->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTT-based cell viability assay.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • PBS (ice-cold)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only controls.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with EB-47 seed_cells->treat_cells collect_media Collect Media (Floating Cells) treat_cells->collect_media detach_cells Detach Adherent Cells treat_cells->detach_cells combine_cells Combine and Centrifuge collect_media->combine_cells detach_cells->combine_cells wash_cells Wash with PBS combine_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC & PI resuspend_cells->add_stains incubate_stains Incubate 15 min add_stains->incubate_stains add_buffer Add Binding Buffer incubate_stains->add_buffer analyze_flow Analyze by Flow Cytometry add_buffer->analyze_flow quantify_apoptosis Quantify Apoptotic Populations analyze_flow->quantify_apoptosis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Signaling Pathways

PARP-1 and DNA Damage Repair

This compound's primary mechanism of action is the inhibition of PARP-1. In the context of cancer cells with compromised DNA repair pathways (e.g., BRCA mutations), this inhibition leads to the accumulation of double-strand breaks during replication, ultimately triggering apoptosis.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate dna_ssb DNA Single-Strand Break (SSB) parp1 PARP-1 dna_ssb->parp1 recruits ber Base Excision Repair (BER) parp1->ber activates dna_dsb Replication Fork Collapse (DNA Double-Strand Break) parp1->dna_dsb unresolved SSB leads to ber->dna_ssb repairs hr_repair Homologous Recombination (HR) Repair dna_dsb->hr_repair repaired by apoptosis Apoptosis dna_dsb->apoptosis in HR-deficient cells cell_survival Cell Survival hr_repair->cell_survival eb47 This compound eb47->parp1 inhibits

Caption: PARP-1 inhibition by EB-47 leads to apoptosis.

Tankyrase and Wnt/β-catenin Signaling

EB-47 also inhibits tankyrases, which are positive regulators of the Wnt/β-catenin signaling pathway. Tankyrases mediate the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases by EB-47 is expected to stabilize Axin, leading to the degradation of β-catenin and downregulation of Wnt target genes, which are often involved in cell proliferation and survival.

Wnt_Signaling_Pathway cluster_wnt_pathway Wnt/β-catenin Pathway tankyrase Tankyrase axin Axin tankyrase->axin promotes degradation of destruction_complex β-catenin Destruction Complex axin->destruction_complex is a component of beta_catenin β-catenin destruction_complex->beta_catenin promotes degradation of degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus translocates to wnt_target_genes Wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) nucleus->wnt_target_genes activates proliferation Cell Proliferation & Survival wnt_target_genes->proliferation eb47 This compound eb47->tankyrase inhibits

Caption: Inhibition of Wnt signaling by EB-47 via Tankyrase.

References

Optimal Working Concentration of EB-47 Dihydrochloride In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and the maintenance of genomic integrity.[1] As a NAD+ mimetic, EB-47 competitively binds to the NAD+ binding site of PARP-1, thereby inhibiting its enzymatic activity.[1] This inhibitory action makes EB-47 a valuable tool for studying the roles of PARP-1 in various cellular processes, including DNA damage response, apoptosis, and cell cycle regulation. Furthermore, its potential as a therapeutic agent, particularly in cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations, is an active area of research.[1]

This document provides detailed application notes and experimental protocols for determining and utilizing the optimal working concentration of EB-47 dihydrochloride in various in vitro settings.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Enzymatic Inhibition

Target EnzymeIC50 ValueReference
PARP-1/ARTD-145 nM[1]
ARTD5410 nM[1]
TNKS1410 nM
TNKS245 nM
CdPARP0.86 µM[1]
HsPARP1.0 µM[1]

Table 2: In Vitro Cellular Activity (General Guidance)

Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability (e.g., MTT, MTS)0.1 µM - 100 µMPerform a dose-response curve to determine GI50.
Apoptosis (e.g., Annexin V)1 µM - 50 µMConcentration and incubation time dependent.
PARP-1 Inhibition (in-cell)0.1 µM - 10 µMDependent on cell type and experimental conditions.

Note: The optimal working concentration is highly dependent on the cell line, assay duration, and specific experimental endpoint. It is crucial to perform a dose-response experiment for each new cell line and assay.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Nuclease-free water, sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. For example, to prepare a 10 mM stock solution from a product with a molecular weight of 610.46 g/mol , dissolve 6.1 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 3,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of EB-47. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the EB-47 concentration and use a non-linear regression analysis to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection of apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on the GI50 value determined from the viability assay) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In-Cell PARP-1 Inhibition Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit PARP-1 activity within cells by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against PAR

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells and allow them to attach. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of PARylation by EB-47.

Mandatory Visualization

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Damage Response cluster_0 DNA Damage Detection cluster_1 PARP-1 Activation and PARylation cluster_2 Downstream Effects cluster_3 Inhibition by EB-47 DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active binds and activates Auto_PARylation Auto-PARylation of PARP-1 PARP1_active->Auto_PARylation catalyzes Histone_PARylation Histone PARylation PARP1_active->Histone_PARylation catalyzes NAD NAD+ NAD->PARP1_active substrate PAR Poly(ADP-ribose) (PAR) Chromatin_Relaxation Chromatin Relaxation PAR->Chromatin_Relaxation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Recruitment Auto_PARylation->PAR produces Histone_PARylation->PAR produces DNA_Repair DNA Repair Chromatin_Relaxation->DNA_Repair DDR_Recruitment->DNA_Repair DNA_Repair->DNA_Damage resolves EB47 This compound EB47->PARP1_active inhibits

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition by EB-47.

Experimental_Workflow_GI50 Experimental Workflow for GI50 Determination cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Treatment Add EB-47 to cells Incubate_Overnight->Add_Treatment Serial_Dilution Prepare serial dilutions of EB-47 Serial_Dilution->Add_Treatment Incubate_Treatment Incubate for 48-96h Add_Treatment->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_GI50 Determine GI50 Plot_Curve->Determine_GI50

Caption: Workflow for determining the GI50 of EB-47 using the MTT assay.

References

Application Notes and Protocols for EB-47 Dihydrochloride Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of EB-47 dihydrochloride (B599025), a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, and detailed protocols for its administration in rodent models based on available preclinical data.

Introduction to EB-47 Dihydrochloride

This compound is a potent and selective inhibitor of PARP-1, an enzyme crucial for DNA repair and cellular responses to stress.[1][2] By mimicking the substrate NAD+, EB-47 effectively blocks PARP-1 activity, which has been shown to offer cytoprotective effects in models of reperfusion injury and inflammation. Its utility as a research tool lies in its ability to probe the therapeutic potential of PARP-1 inhibition in various disease states.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Synonyms 5'-Deoxy-5'-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine Dihydrochloride[3]
Molecular Formula C₂₄H₂₇N₉O₆ · 2HCl[3]
IC₅₀ (PARP-1) 45 nM[1][2][4]
IC₅₀ (Tankyrase 1) 410 nM[4]
IC₅₀ (Tankyrase 2) 45 nM[4]
Solubility Soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]

Signaling Pathway of PARP-1 Inhibition

EB-47, as a PARP-1 inhibitor, functions by blocking the catalytic activity of PARP-1. In the context of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process is critical for the recruitment of DNA repair machinery. Inhibition of PARP-1 by EB-47 prevents PAR chain formation, leading to the "trapping" of PARP-1 on DNA and disruption of DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), this can lead to synthetic lethality. In other contexts, such as ischemia-reperfusion injury, inhibiting PARP-1 overactivation can prevent excessive inflammation and cell death.

PARP_Inhibition_Pathway cluster_0 Cellular Stress (e.g., DNA Damage, Ischemia) cluster_1 PARP-1 Activation and DNA Repair cluster_2 Intervention cluster_3 Downstream Effects of PARP-1 Inhibition stress DNA Strand Break parp1 PARP-1 stress->parp1 activates par PAR Synthesis parp1->par catalyzes parp_trap PARP-1 Trapping on DNA parp1->parp_trap d_repair DNA Repair Protein Recruitment par->d_repair recruits cell_survival Cell Survival d_repair->cell_survival leads to eb47 This compound eb47->parp1 inhibits eb47->parp_trap induces cytoprotection Cytoprotection (in Ischemia-Reperfusion) eb47->cytoprotection can lead to repair_inhibition Inhibition of DNA Repair parp_trap->repair_inhibition synthetic_lethality Synthetic Lethality (in HR-deficient cells) repair_inhibition->synthetic_lethality

Caption: Signaling pathway of PARP-1 inhibition by this compound.

Experimental Protocols

The following protocols are based on published in vivo studies and general guidelines for rodent administration. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol for Ischemia-Reperfusion Injury Model in Rats

This protocol is based on a study where EB-47 was shown to reduce infarct volume in a rat model of middle cerebral artery occlusion (MCAO).[4]

4.1.1. Materials

  • This compound

  • Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

  • Adult male rats (e.g., Sprague-Dawley or Wistar)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Infusion pump

  • Catheters for intravenous administration

4.1.2. Experimental Workflow

MCAO_Workflow start Start: Acclimatize Rats anesthetize Anesthetize Rat start->anesthetize mcao Induce Middle Cerebral Artery Occlusion (MCAO) anesthetize->mcao prepare_eb47 Prepare EB-47 Solution (10 mg/kg/hour) mcao->prepare_eb47 administer Administer EB-47 or Vehicle via Intravenous Infusion prepare_eb47->administer reperfusion Initiate Reperfusion administer->reperfusion monitor Monitor Animal reperfusion->monitor end_point Endpoint Analysis: - Neurological Scoring - Infarct Volume Measurement monitor->end_point end End end_point->end

Caption: Experimental workflow for EB-47 administration in a rat MCAO model.

4.1.3. Detailed Procedure

  • Animal Preparation: Acclimatize adult male rats to the housing conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock solution with the vehicle to the final concentration required for a 10 mg/kg/hour infusion rate. The total volume will depend on the duration of the infusion and the weight of the animal.

  • Anesthesia and Surgery: Anesthetize the rat using an appropriate anesthetic. Perform the middle cerebral artery occlusion (MCAO) surgery to induce focal cerebral ischemia.

  • Drug Administration: Immediately following the onset of ischemia, begin the intravenous infusion of this compound (10 mg/kg/hour) or the vehicle solution.[4] The infusion should be administered via a catheterized vein (e.g., femoral or jugular vein) using a calibrated infusion pump.

  • Reperfusion: After the ischemic period (e.g., 90 minutes), withdraw the occluding filament to allow for reperfusion.

  • Monitoring: Monitor the animal's physiological parameters (e.g., temperature, heart rate) during and after the procedure.

  • Endpoint Analysis: At a predetermined time point after reperfusion (e.g., 24 or 48 hours), assess the neurological deficit score and sacrifice the animal. Harvest the brain to measure the infarct volume using methods such as TTC staining.

General Protocol for Systemic Administration in Rodents

This protocol provides a general framework for various systemic administration routes. The specific dose and frequency will need to be optimized for the particular rodent model and experimental question.

4.2.1. Materials

  • This compound

  • Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Mice or rats

  • Syringes and needles of appropriate gauge for the chosen administration route

  • Restraining devices (if necessary)

4.2.2. Administration Routes and Dosages

Route of AdministrationRodent SpeciesRecommended VolumeNotes
Intraperitoneal (IP) Mouse5-10 mL/kgAdminister into the lower abdominal quadrant, alternating sides for repeated dosing.
Rat5-10 mL/kgEnsure aspiration before injection to avoid bladder or GI tract puncture.
Intravenous (IV) Mouse (tail vein)5 mL/kg (bolus)May require warming the tail to dilate the vein.
Rat (tail vein, jugular)5 mL/kg (bolus)Anesthesia may be required for jugular vein administration.
Oral Gavage (PO) Mouse5-10 mL/kgUse a proper gavage needle to prevent injury.
Rat5-10 mL/kgEnsure the animal does not aspirate the solution.
Subcutaneous (SC) Mouse5-10 mL/kgInject into the loose skin over the back.
Rat5-10 mL/kgSlower absorption compared to IP or IV routes.

4.2.3. General Procedure

  • Animal Handling: Properly restrain the animal according to the chosen administration route.

  • Drug Preparation: Prepare the this compound solution in the chosen vehicle. Ensure the solution is well-mixed and at room temperature.

  • Administration: Administer the solution using the appropriate technique for the selected route.

  • Post-administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after administration and at regular intervals as required by the experimental design.

Data Presentation

Quantitative data from in vivo studies with this compound is currently limited. The following table summarizes the available information.

Animal ModelAdministration RouteDosageKey FindingsReference
Rat (MCAO model of ischemia-reperfusion)Intravenous infusion10 mg/kg/hourReduced infarct volume[4]
Mouse (embryo implantation model)Not specified2 µM (in vitro culture)Decreased the number of embryo implantation sites and blastocysts[1]

Conclusion

This compound is a valuable tool for investigating the roles of PARP-1 in various physiological and pathological processes. The provided protocols offer a starting point for in vivo studies in rodent models. Researchers should carefully consider the experimental design, including the choice of animal model, administration route, dosage, and endpoints, to achieve reliable and reproducible results. Further studies are warranted to expand our understanding of the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

Application Notes and Protocols for Measuring EB-47 Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 dihydrochloride (B599025) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] With an IC50 value of 45 nM for PARP-1, it also exhibits modest activity against Tankyrase 2 (TNKS2) and PARP10. By mimicking the substrate NAD+, EB-47 dihydrochloride blocks the synthesis of poly(ADP-ribose) (PAR), a post-translational modification crucial for the recruitment of DNA repair proteins to sites of DNA damage. Inhibition of PARP-1 can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Signaling Pathway of PARP-1 in DNA Damage and Repair

PARP-1 is a critical sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 becomes catalytically activated and synthesizes long, branched chains of PAR on itself and other acceptor proteins, including histones. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate Base Excision Repair (BER).[4][2] Inhibition of PARP-1 by compounds like this compound prevents this recruitment, leading to the persistence of SSBs. During DNA replication, these unresolved SSBs can be converted into more lethal double-strand breaks (DSBs), which can trigger cell cycle arrest and apoptosis.

PARP1_Signaling_Pathway PARP-1 Signaling Pathway in DNA Damage Response cluster_0 Cellular Stress / DNA Damage cluster_1 PARP-1 Activation and PARylation cluster_2 DNA Repair Cascade cluster_3 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP1_auto Auto-PARylation PARP1->PARP1_auto modifies BER Base Excision Repair NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PARP1_auto->XRCC1 recruits DNA_Ligase_III DNA Ligase III XRCC1->DNA_Ligase_III recruits DNA_Pol_Beta DNA Pol β XRCC1->DNA_Pol_Beta recruits DNA_Ligase_III->BER facilitate DNA_Pol_Beta->BER facilitate EB47 This compound EB47->PARP1 inhibits SSB_accumulation SSB Accumulation DSB_formation DSB Formation (Replication) SSB_accumulation->DSB_formation Cell_Cycle_Arrest Cell Cycle Arrest DSB_formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: PARP-1 signaling in DNA repair and its inhibition by EB-47.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6][7][8]

Workflow Diagram

MTT_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

Caption: Workflow for the MTT cell proliferation assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

Data Presentation

Concentration (nM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
101.1088
500.8568
1000.6048
5000.2520
10000.108
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Workflow Diagram

Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify cell populations (viable, apoptotic, necrotic) F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.51.80.5
EB-47 (50 nM)70.115.312.52.1
EB-47 (100 nM)45.828.922.72.6
Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][13][14][15][16][17]

Protocol

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation

Concentration (nM)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)15,0001.0
5075,0005.0
100180,00012.0
500300,00020.0
Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][18][19][20][21][22][23]

Protocol

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol (B145695) dropwise. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.420.114.5
EB-47 (50 nM)50.215.834.0
EB-47 (100 nM)35.110.554.4

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always include appropriate positive and negative controls in your experiments. For research use only. Not for use in diagnostic procedures.

References

Application Notes: Western Blot Protocol for Monitoring PARP-1 Inhibition by EB-47

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme involved in DNA repair, genomic stability, and the regulation of cell death. In response to DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which recruits the DNA repair machinery. However, in the context of extensive DNA damage, the overactivation of PARP-1 can lead to cellular energy depletion and cell death. A critical event in the apoptotic cascade is the cleavage of PARP-1 by caspases, primarily caspase-3 and -7. This cleavage generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment, rendering the enzyme inactive and serving as a hallmark of apoptosis.

EB-47 is a potent and selective small molecule inhibitor of PARP-1, with an IC50 value of 45 nM. It functions by mimicking the substrate NAD+, thereby blocking the catalytic activity of PARP-1 and "trapping" it on the DNA. This trapping of PARP-1 at sites of DNA damage is a cytotoxic event that can lead to the collapse of replication forks and the induction of apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways.

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of PARP-1 by EB-47 through the analysis of full-length and cleaved PARP-1 levels in cell lysates.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of EB-47 on PARP-1 cleavage. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).

Treatment Concentration of EB-47 (nM)Full-Length PARP-1 (116 kDa) Relative IntensityCleaved PARP-1 (89 kDa) Relative Intensity
0 (Vehicle Control)1.000.05
100.850.25
500.620.58
1000.350.89
5000.121.25
Positive Control (e.g., Staurosporine (B1682477) 1 µM)0.201.10

Mandatory Visualizations

Signaling Pathway of PARP-1 Inhibition by EB-47 Leading to Apoptosis

PARP1_Inhibition_Pathway PARP-1 Inhibition by EB-47 and Induction of Apoptosis cluster_0 Cellular Response to DNA Damage cluster_1 PARP-1 Inhibition cluster_2 Apoptotic Cascade DNA_Damage DNA Single- Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PARP1_trapped Trapped PARP-1 on DNA PARP1->PARP1_trapped traps Cleaved_PARP1 Cleaved PARP-1 (89 kDa fragment) EB47 EB-47 EB47->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse PARP1_trapped->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs Caspase_Activation Caspase Activation DSBs->Caspase_Activation Caspase_Activation->PARP1 cleaves Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of PARP-1 inhibition by EB-47.

Experimental Workflow for Western Blot Analysis of PARP-1 Cleavage

WB_Workflow Western Blot Workflow for PARP-1 Cleavage Analysis A 1. Cell Culture & Treatment - Seed cells - Treat with varying concentrations of EB-47 - Include vehicle and positive controls B 2. Cell Lysis - Wash cells with cold PBS - Lyse cells in RIPA buffer with protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Prepare samples with Laemmli buffer - Load equal protein amounts onto a polyacrylamide gel C->D E 5. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Blocking - Block membrane with 5% non-fat milk or BSA in TBST E->F G 7. Antibody Incubation - Primary antibody (anti-PARP-1) overnight at 4°C - Secondary HRP-conjugated antibody for 1 hour at RT F->G H 8. Detection - Add ECL substrate - Image chemiluminescence G->H I 9. Data Analysis - Quantify band intensities - Normalize to loading control H->I

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line for your study. Many cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations), are suitable.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of EB-47 in a suitable solvent, such as DMSO.

  • Treatment: Treat the cells with a range of concentrations of EB-47 (e.g., 10, 50, 100, 500 nM) for a predetermined duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest EB-47 treatment.

    • Include a positive control for apoptosis induction, such as staurosporine (1 µM for 3-6 hours) or etoposide (B1684455) (25 µM overnight), to confirm the detection of cleaved PARP-1.[1]

Protein Extraction
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

Western Blotting
  • Sample Preparation: Mix 20-40 µg of total protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the prepared samples into the wells of a 4-12% gradient or a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet, semi-dry, or dry transfer system according to the manufacturer's protocol.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1. A common dilution is 1:1000 in blocking buffer. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

Data Analysis
  • Densitometry: Quantify the band intensities for full-length PARP-1, cleaved PARP-1, and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the PARP-1 bands to the intensity of the corresponding loading control band for each sample.

  • Relative Quantification: Express the results as a fold change relative to the vehicle-treated control.

References

Troubleshooting & Optimization

EB-47 dihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of EB-47 dihydrochloride (B599025). Find troubleshooting tips and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of EB-47 dihydrochloride?

A1: For in vitro experiments, DMSO is the recommended solvent for preparing stock solutions of this compound.[1] For in vivo studies, several solvent systems can be used, including combinations of DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil.[1]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies depending on the solvent. Please refer to the table below for detailed solubility information.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to use newly opened DMSO due to its hygroscopic nature, which can affect solubility.[1] Avoid repeated freeze-thaw cycles.[1]

Q4: My this compound solution appears cloudy or has precipitates. What should I do?

A4: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution is clear before use. For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] It acts as a mimic of the substrate NAD+ and binds to the nicotinamide (B372718) and adenosine (B11128) subsites of the enzyme.[1][2] This inhibition of PARP-1 is critical in the context of DNA repair pathways.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO62.5102.38Ultrasonic assistance may be needed. Use newly opened DMSO.[1]
Water33.3354.60Ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 4.10Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 4.10Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5≥ 4.10Results in a clear solution.[1]

Table 2: Stability of this compound Stock Solutions

Storage TemperatureDurationRecommendations
-80°C6 monthsSealed storage, away from moisture.[1]
-20°C1 monthSealed storage, away from moisture.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out a precise amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 610.45 g/mol .

  • Add the calculated volume of fresh, high-quality DMSO to the powder.

  • If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is an example for preparing a working solution for in vivo experiments. It is recommended to prepare fresh solutions for immediate use.[1]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

  • The final solution will have a concentration of 2.5 mg/mL.

Mandatory Visualizations

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation & Inhibition cluster_2 Downstream Effects DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PAR DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins EB47 EB-47 dihydrochloride EB47->PARP1 inhibits DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

This compound inhibits PARP-1, disrupting DNA repair.

Troubleshooting_Workflow Start Start: Prepare EB-47 Solution Check_Appearance Is the solution clear? Start->Check_Appearance Use_Solution Proceed with Experiment Check_Appearance->Use_Solution Yes Troubleshoot Troubleshooting Required Check_Appearance->Troubleshoot No Check_DMSO Is the DMSO new and anhydrous? Troubleshoot->Check_DMSO Apply_Heat Apply gentle heat (e.g., 37°C water bath) Apply_Sonication Use sonication Apply_Heat->Apply_Sonication Recheck_Appearance Is the solution clear now? Apply_Sonication->Recheck_Appearance Recheck_Appearance->Use_Solution Yes Consult_Support Consult Technical Support/ Review literature for alternative solvents Recheck_Appearance->Consult_Support No Check_DMSO->Apply_Heat Yes Replace_DMSO Use fresh, high-quality DMSO Check_DMSO->Replace_DMSO No Replace_DMSO->Start

Workflow for troubleshooting EB-47 solubility issues.

References

How to dissolve EB-47 dihydrochloride for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the dissolution, use, and troubleshooting of EB-47 dihydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and ADP-ribosyltransferase D-like 1 (ARTD-1), with an IC50 value of 45 nM for PARP-1.[1][2] Its mechanism of action involves mimicking the substrate NAD+ and binding to the nicotinamide (B372718) and adenosine (B11128) subsites of the PARP-1 active site.[1][2] PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition by EB-47 can lead to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), this can lead to synthetic lethality and cell death.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For in vivo experiments, other solvent systems can be used, but for cell culture, DMSO is the standard.

Q3: How should I prepare and store a stock solution of this compound?

A: To prepare a stock solution, dissolve this compound in DMSO. To aid dissolution, gentle heating and/or sonication can be used if precipitation or phase separation occurs.[3] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can inactivate the product.[1]

Storage Recommendations for Stock Solution:

  • Store at -80°C for up to 6 months.[1]

  • Store at -20°C for up to 1 month.[1]

Always keep the stock solution tightly sealed and protected from moisture.[1]

Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?

A: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with compounds dissolved in DMSO, a phenomenon often referred to as "crashing out". This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Please refer to the troubleshooting guide below for detailed solutions.

Troubleshooting Guide: Precipitation in Cell Culture

This guide addresses the common issue of this compound precipitation in cell culture media.

Issue Potential Cause Recommended Solution
Immediate Precipitation High Final Concentration: The final concentration of EB-47 in the media is above its aqueous solubility limit.- Decrease Working Concentration: Lower the final concentration of EB-47 in your experiment. - Perform a Solubility Test: Determine the maximum soluble concentration of EB-47 in your specific cell culture medium by preparing a serial dilution and observing for precipitation.
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause rapid solvent exchange and precipitation.- Use an Intermediate Dilution Step: First, dilute your concentrated DMSO stock to a lower concentration (e.g., 10X the final concentration) in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the rest of your medium. - Slow Addition with Mixing: Add the DMSO stock dropwise to the pre-warmed media while gently swirling or vortexing.[4]
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.- Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[4]
Delayed Precipitation (after hours/days) Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including EB-47, leading to precipitation.[4][5]- Ensure Proper Humidification: Maintain proper humidity levels in your incubator. - Seal Culture Vessels: Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[4]
Interaction with Media Components: EB-47 may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[4]- Test Different Media Formulations: If possible, try a different basal media formulation to see if the issue persists.
pH Shift: The metabolic activity of cells can alter the pH of the culture medium, which can affect the solubility of the compound.- Use Buffered Media: Ensure your medium contains a suitable buffer (e.g., HEPES) to maintain a stable pH.

Quantitative Data Summary

Parameter Value Reference
IC50 (PARP-1/ARTD-1) 45 nM[1][2]
IC50 (ARTD5) 410 nM[1][2]
IC50 (CdPARP) 0.86 µM[1][2]
IC50 (HsPARP) 1.0 µM[1][2]
Stock Solution Storage (-80°C) 6 months[1]
Stock Solution Storage (-20°C) 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 609.53 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is difficult, gently warm the solution or sonicate for short intervals until the solution is clear.

  • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Treating Cultured Cells with this compound

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates or flasks

  • Sterile pipette tips and pipettors

Procedure:

  • Determine the Final Working Concentration: Decide on the final concentration(s) of this compound you will use to treat your cells based on literature or your experimental design.

  • Prepare Intermediate Dilutions (if necessary): To avoid precipitation and minimize the final DMSO concentration, it is recommended to prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium.

    • For example, to achieve a final concentration of 10 µM, you could prepare a 100X intermediate stock (1 mM) by adding 1 µL of the 10 mM stock to 9 µL of pre-warmed medium.

  • Treat the Cells:

    • Add the appropriate volume of the stock or intermediate dilution to your cell culture wells. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.

    • Gently swirl the plate or flask to ensure even distribution of the compound.

  • Control Group:

    • It is crucial to include a vehicle control group. Treat these cells with the same volume of DMSO as the highest concentration of EB-47 used in the experiment. This will account for any effects of the solvent on the cells.

  • Incubation:

    • Return the cells to the incubator and culture for the desired experimental duration.

  • Post-Treatment Analysis:

    • After the incubation period, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, etc.).

Visualizations

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of EB-47 DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes SSBR Single-Strand Break Repair Inhibition Inhibition NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair_Proteins->SSBR mediates SSB_Accumulation SSB Accumulation EB47 EB-47 EB47->PARP1 inhibits Replication_Fork Replication Fork Collapse SSB_Accumulation->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (in HR deficient cells) DSB->Cell_Death

Caption: Mechanism of PARP-1 inhibition by EB-47 leading to cell death.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Controls cluster_analysis Analysis stock_prep Prepare 10 mM Stock in DMSO aliq Aliquot & Store (-80°C) stock_prep->aliq warm_media Pre-warm Media to 37°C aliq->warm_media dilute Dilute Stock to Working Concentration warm_media->dilute treat_cells Add to Cells dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate vehicle Vehicle Control (DMSO only) vehicle->incubate untreated Untreated Control untreated->incubate assay Perform Downstream Assay incubate->assay

Caption: Workflow for treating cells with this compound.

References

Preventing EB-47 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of EB-47 dihydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1/ARTD-1).[1] Its mechanism of action involves mimicking the substrate NAD+ and binding to the catalytic domain of PARP-1, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the DNA damage response, particularly in single-strand break repair.

Q2: Why is my this compound precipitating in my cell culture medium?

A2: Precipitation of this compound upon dilution into aqueous cell culture media is a common issue for many compounds initially dissolved in organic solvents like DMSO. This phenomenon, often called "crashing out," typically occurs for one or more of the following reasons:

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium causes a sudden change in the solvent environment, drastically lowering the solubility of the compound.

  • Exceeding Aqueous Solubility: The final concentration of this compound in the medium may be higher than its solubility limit in that specific medium at physiological pH and temperature.

  • Low Temperature: Using cold media can decrease the solubility of the compound.

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in your media (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.

Q3: What are the known solubility properties of this compound?

A3: this compound is soluble in both water and DMSO. However, the reported solubility values vary slightly between suppliers. It is recommended to use sonication to aid dissolution. For stock solutions, it is advised to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

Q4: What is the recommended storage procedure for this compound stock solutions?

A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under sealed conditions away from moisture. For long-term storage, -80°C for up to 6 months is recommended. For shorter-term storage, -20°C for up to 1 month is suitable.[1]

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to identify and resolve common issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Immediate Precipitation Rapid Dilution (Solvent Shock): Adding the concentrated DMSO stock directly to the full volume of media.Perform a two-step or serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. Add the compound solution dropwise while gently vortexing or swirling the media.
High Final Concentration: The target concentration in the media exceeds the aqueous solubility limit of this compound.Decrease the final working concentration. If a high concentration is necessary, a solubility test in your specific cell culture medium should be performed to determine the maximum achievable concentration.
Low Temperature of Media: Using media directly from the refrigerator decreases solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.
Precipitation Over Time in Incubator pH Shift: Changes in CO₂ levels in the incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.Ensure your incubator's CO₂ levels are stable and that your medium is properly buffered for the CO₂ concentration used.
Evaporation: Water evaporation from the culture vessel over time can increase the concentration of the compound, leading to precipitation.Ensure proper humidification of the incubator and use appropriate seals or caps (B75204) on culture vessels for long-term experiments.
Interaction with Media Components: Salts, proteins, and other components in the media can interact with the compound, causing it to precipitate over time.If you suspect media interactions, try testing the solubility in a simpler buffered solution like PBS. The presence of serum can sometimes help stabilize compounds.
Precipitate in Frozen Stock Solution Improper Freezing/Thawing: Slow freezing or repeated freeze-thaw cycles can cause the compound to come out of solution.Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath. Thaw quickly in a 37°C water bath immediately before use.
Moisture Contamination: Water absorbed by DMSO can reduce the solubility of the compound upon freezing.Use anhydrous, high-purity DMSO for preparing stock solutions and handle it in a way that minimizes moisture exposure.

Data Presentation

Solubility of this compound

The following table summarizes the known solubility of this compound in common laboratory solvents. Note that solubility in specific cell culture media has not been empirically determined in the available literature and should be experimentally verified if high concentrations are required.

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO62.5102.38Requires sonication. Use of new, anhydrous DMSO is recommended.[1]
Water33.3354.60Requires sonication.[1]
In Vivo Formulation≥ 2.5≥ 4.10Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]

Molecular Weight of this compound: 610.45 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Calculation: To prepare a 10 mM stock solution, weigh out 6.10 mg of this compound powder.

  • Dissolution: a. In a sterile environment, transfer the weighed powder into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes. d. Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no particulates are present.

  • Storage: a. Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. b. Store the aliquots at -80°C for up to 6 months.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol is designed to minimize precipitation by using a two-step dilution method.

  • Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile conical tubes.

  • Step 1: Intermediate Dilution (100 µM) a. In a sterile conical tube, add 998 µL of pre-warmed complete cell culture medium. b. Add 2 µL of the 10 mM stock solution to the medium. c. Immediately cap the tube and vortex gently for 10-15 seconds to mix thoroughly. This creates a 1:500 dilution, resulting in a 20 µM intermediate solution with a DMSO concentration of 0.2%. Correction: a 1:100 dilution is needed for a 100uM intermediate. Add 1uL of 10mM stock to 99uL of media. Let's correct the protocol for clarity and accuracy.

Corrected Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile microcentrifuge tubes.

  • Step 1: Intermediate Dilution (1 mM in DMSO) a. It is often better to first perform an intermediate dilution in DMSO if very small volumes of the high-concentration stock are difficult to pipette accurately. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock.

  • Step 2: Final Dilution in Pre-warmed Medium a. Prepare the final volume of media needed for your experiment in a sterile tube. b. To achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate DMSO stock for every 990 µL of pre-warmed cell culture medium (a 1:100 dilution). c. It is crucial to add the DMSO stock to the medium (not the other way around) while gently vortexing or swirling the tube to ensure rapid dispersion. d. The final DMSO concentration in this example is 0.1%.

  • Final Check: After dilution, visually inspect the medium. If the solution is clear, it is ready to be added to your cells. Use the working solution immediately after preparation.

Visualizations

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling cluster_nucleus Cell Nucleus cluster_catalysis Catalytic Cycle DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (Inactive) DNA_damage->PARP1_inactive Detection DNA_repaired Repaired DNA PARP1_active PARP-1 (Active) Bound to DNA PARP1_inactive->PARP1_active Recruitment & Activation PARP1_active->PARP1_inactive 2. Dissociation (Electrostatic Repulsion) PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR Synthesis Auto_mod Auto-PARylation NAD NAD+ NAD->PARP1_active PAR->PARP1_active 1. Covalent Attachment XRCC1 XRCC1 PAR->XRCC1 Recruitment (Scaffold) Repair_complex SSB Repair Complex XRCC1->Repair_complex LIG3 DNA Ligase III LIG3->Repair_complex PNKP PNKP PNKP->Repair_complex POLB DNA Pol β POLB->Repair_complex Repair_complex->DNA_damage Repair Process EB47 EB-47 (PARP Inhibitor) EB47->NAD Competes with NAD+ for catalytic site

Caption: Mechanism of PARP-1 inhibition by EB-47 in the DNA repair pathway.

Experimental Workflow for Preparing Working Solutions

Dilution_Workflow start Start: EB-47 Dihydrochloride Powder stock 1. Prepare 10 mM Stock in 100% Anhydrous DMSO (Vortex & Sonicate) start->stock aliquot 2. Aliquot & Store at -80°C stock->aliquot thaw 3. Thaw one aliquot in 37°C water bath aliquot->thaw intermediate 4. Prepare Intermediate Dilution (e.g., 1 mM in DMSO) thaw->intermediate final 5. Add dropwise to pre-warmed (37°C) media while gently vortexing intermediate->final check 6. Visually inspect for precipitation final->check ready Solution is clear and ready for use (Final DMSO < 0.5%) check->ready Clear troubleshoot Precipitate observed: Consult Troubleshooting Guide (e.g., lower concentration) check->troubleshoot Not Clear

Caption: Recommended workflow for preparing this compound working solutions.

References

EB-47 dihydrochloride long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and use of EB-47 dihydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] One supplier suggests that the compound is stable for at least four years under these conditions.[1] Another supplier recommends storing the solid at 4°C, sealed and away from moisture.[3] To ensure maximum stability, it is recommended to follow the storage temperature provided on the product's certificate of analysis.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[4]:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

Always ensure the solutions are stored in tightly sealed containers to protect from moisture.[4]

Q3: What solvents can I use to dissolve this compound?

A3: this compound has good solubility in several common laboratory solvents. It is important to use a newly opened, anhydrous solvent, especially with DMSO, as it is hygroscopic and the presence of water can affect solubility.[4]

SolventSolubilityNotes
DMSO ≥ 62.5 mg/mL (102.38 mM)Sonication may be required.[1][4]
Water ≥ 33.33 mg/mL (54.60 mM)Sonication may be required.[4]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

IssuePotential Cause(s)Recommended Action(s)
Compound precipitation in cell culture media - The final concentration of the organic solvent (e.g., DMSO) in the media is too high. - The compound's solubility limit in the aqueous media has been exceeded.- Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - Prepare a more dilute stock solution to minimize the volume of organic solvent added to the aqueous media. - If using an aqueous stock solution, ensure it is sterile-filtered before adding to the cell culture media.[4]
Inconsistent or lower-than-expected activity - Improper storage leading to degradation of the compound. - Repeated freeze-thaw cycles of stock solutions. - Inaccurate concentration of the stock solution.- Verify that the solid compound and stock solutions have been stored at the recommended temperatures. - Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4] - Re-measure the concentration of your stock solution using a reliable method. Prepare fresh stock solutions if in doubt.
Cell toxicity not related to PARP inhibition - High concentration of the compound leading to off-target effects. - Solvent toxicity.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. - Always include a vehicle control (media with the same concentration of solvent used to dissolve the compound) in your experiments to account for any solvent-induced effects.

Experimental Protocols

Preparation of Stock and Working Solutions

1. Stock Solution Preparation (e.g., 10 mM in DMSO): a. Weigh out a precise amount of this compound solid. b. Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 610.45 g/mol ). c. Add the DMSO to the solid compound. d. If needed, use sonication to fully dissolve the compound.[4] e. Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C.

2. Preparation of Working Solutions for In Vitro Assays: a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. c. Mix thoroughly by gentle vortexing or pipetting. d. Use the working solution immediately.

3. Preparation of Working Solutions for In Vivo Experiments:

For in vivo applications, several formulations can be used. It is recommended to prepare these solutions fresh on the day of use.[4]

  • Formulation 1 (Saline-based):

    • Add each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

    • This formulation should yield a clear solution with a solubility of ≥ 2.5 mg/mL.[4]

  • Formulation 2 (SBE-β-CD-based):

    • Add each solvent in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

    • This should result in a clear solution with a solubility of ≥ 2.5 mg/mL.[4]

  • Formulation 3 (Corn Oil-based):

    • Add each solvent in the following order: 10% DMSO and 90% Corn Oil.[4]

    • This formulation should provide a clear solution with a solubility of ≥ 2.5 mg/mL.[4]

If precipitation occurs during the preparation of any of these formulations, gentle heating and/or sonication can be used to aid dissolution.[4]

Visualizations

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by EB-47 DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Inhibition Inhibition of PAR Synthesis NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair EB47 EB-47 EB47->PARP1 inhibits No_Repair DNA Repair Blocked Inhibition->No_Repair Cell_Death Cell Death (in HR-deficient cells) No_Repair->Cell_Death

Caption: PARP-1 signaling in DNA repair and its inhibition by EB-47.

experimental_workflow start Start prepare_solutions Prepare Stock & Working Solutions of EB-47 start->prepare_solutions cell_culture Cell Seeding & Culture prepare_solutions->cell_culture treatment Treat Cells with EB-47 cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Assay (e.g., Viability, Western Blot) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with EB-47.

References

Troubleshooting inconsistent results with EB-47 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving EB-47 dihydrochloride (B599025). Our aim is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is EB-47 dihydrochloride and what are its primary targets?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), also known as ARTD-1, with an IC50 value of 45 nM. It also shows inhibitory activity against Tankyrase 2 (TNKS2) with a similar IC50 of 45 nM, and more modest inhibition of Tankyrase 1 (TNKS1) and PARP10.[1][2][3]

Q2: How should I dissolve and store this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO (up to 62.5 mg/mL with sonication) or water (up to 33.33 mg/mL with sonication).[4] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and water content can affect solubility.[4] For in vivo experiments, specific solvent cocktails are recommended (see experimental protocols). Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur, especially when preparing aqueous solutions or diluting stock solutions into aqueous buffers.[4] Gentle heating and/or sonication can be used to aid dissolution.[4] For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to prevent both precipitation and solvent-induced cytotoxicity.

Q4: I am observing high variability in my IC50 values between experiments. What could be the cause?

A4: Inconsistent IC50 values are a common issue in pharmacology.[5] For EB-47, this could be due to several factors:

  • Compound Handling: Inconsistent preparation of stock solutions, improper storage, or multiple freeze-thaw cycles can lead to degradation of the compound.

  • Solubility Issues: Poor solubility in the assay buffer can lead to an underestimation of the effective concentration.

  • Cell-Based Assay Variability: Factors such as cell passage number, cell density at the time of treatment, and batch-to-batch variation in media or serum can all impact results.[5][6]

  • Biochemical Assay Variability: Inconsistent concentrations of enzyme or substrate, or variations in incubation times can lead to shifts in IC50 values.[7]

Q5: What are the potential off-target effects of this compound?

A5: While EB-47 is a potent PARP-1 and TNKS2 inhibitor, it also inhibits TNKS1 and PARP10 at higher concentrations.[1][2] Researchers should consider these additional targets when interpreting experimental results. To confirm that the observed phenotype is due to inhibition of the intended target, consider using a structurally unrelated inhibitor with a similar target profile or using genetic knockdown (e.g., siRNA) of the target protein as a control.

Troubleshooting Inconsistent Results

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Higher than expected IC50 value in a PARP-1 biochemical assay.

  • Question: My IC50 value for EB-47 against PARP-1 is significantly higher than the reported 45 nM. Why might this be?

  • Answer:

    • Compound Integrity: Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

    • Solubility: The compound may be precipitating in your assay buffer. Try preparing fresh dilutions and ensure the final DMSO concentration is minimal. Sonication of the stock solution prior to dilution may help.

    • Assay Conditions: The IC50 value can be influenced by the concentrations of NAD+ and the DNA substrate in your assay. Ensure these are consistent with established protocols.

    • Enzyme Activity: Verify the activity of your recombinant PARP-1 enzyme.

Issue 2: Low potency or incomplete inhibition in cell-based assays.

  • Question: I'm not seeing the expected level of cytotoxicity or phenotypic effect in my cell-based experiments, even at high concentrations of EB-47. What should I check?

  • Answer:

    • Cell Line Sensitivity: Different cell lines can have varying levels of dependence on PARP-1 or Wnt/β-catenin signaling (regulated by Tankyrases). Ensure your chosen cell line is appropriate for studying the inhibition of these pathways.

    • Compound Stability in Media: Small molecules can be unstable in cell culture media over long incubation periods. Consider refreshing the media with a new compound during the experiment.

    • Cell Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).

    • Drug Efflux: Some cell lines express high levels of drug efflux pumps which can reduce the intracellular concentration of the inhibitor.

Issue 3: Inconsistent results between experimental replicates.

  • Question: I am seeing significant variability between my technical and biological replicates. How can I improve reproducibility?

  • Answer:

    • Pipetting Accuracy: Ensure your pipettes are calibrated and use consistent pipetting techniques, especially when preparing serial dilutions.

    • Homogenous Solutions: Vortex stock solutions and dilutions thoroughly before adding them to your assay.

    • Cell Seeding: Ensure a uniform cell suspension before seeding to avoid variations in cell number per well.

    • Plate Edge Effects: Avoid using the outer wells of a multi-well plate for treatment conditions, as these are more prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS instead.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for this compound against its known targets.

TargetIC50 (nM)Reference
PARP-1 (ARTD-1)45[1][2][3][4]
Tankyrase 2 (TNKS2)45[1][2]
ARTD5410[3][4]
Tankyrase 1 (TNKS1)410[1][2]
PARP101179[1]

Experimental Protocols

1. Protocol for a PARP-1 Biochemical Inhibition Assay

This protocol provides a general framework for determining the IC50 of EB-47 against PARP-1 in a biochemical assay.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., histone-induced)

    • Biotinylated NAD+

    • This compound

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Streptavidin-coated plates

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • HRP-conjugated anti-biotin antibody

    • Chemiluminescent HRP substrate

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of EB-47 in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.

    • Reaction Setup: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the serially diluted EB-47 or DMSO control. Incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add biotinylated NAD+ to each well to start the reaction. Incubate for 60 minutes at 30°C.

    • Detection:

      • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to capture the biotinylated PAR chains.

      • Wash the plate three times with wash buffer.

      • Add HRP-conjugated anti-biotin antibody and incubate for 60 minutes at room temperature.

      • Wash the plate three times with wash buffer.

      • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each EB-47 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the EB-47 concentration and use non-linear regression to determine the IC50 value.

2. Protocol for a Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of EB-47 on the proliferation of a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line (e.g., a BRCA-deficient line for PARP inhibition studies, or a Wnt-addicted line for Tankyrase inhibition studies)

    • Complete cell culture medium

    • This compound

    • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

    • 96-well clear bottom, black-sided plates

    • Plate reader (colorimetric, fluorometric, or luminescent)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of EB-47 in complete cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the diluted compound or a vehicle control (medium with the same final DMSO concentration).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a cell culture incubator.

    • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

    • Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

    • Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the normalized viability against the logarithm of the EB-47 concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting Workflow

Caption: Troubleshooting flowchart for inconsistent EB-47 results.

PARP-1 Signaling Pathway in DNA Damage Repair

Caption: EB-47 inhibits PARP-1, preventing DNA repair signaling.

Tankyrase Inhibition of Wnt/β-catenin Signaling

Caption: EB-47 inhibits Tankyrase, stabilizing Axin and downregulating Wnt signaling.

References

Technical Support Center: Optimizing EB-47 Dihydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of EB-47 dihydrochloride for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2).[1] Its mechanism of action involves mimicking the substrate NAD+ and binding to the nicotinamide (B372718) and adenosine (B11128) subsites of these enzymes.[1] PARP-1 is a key enzyme in the repair of DNA single-strand breaks. By inhibiting PARP-1, EB-47 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality).

Q2: Is there a recommended starting dose for in vivo studies with this compound?

A2: A specific universally recommended starting dose for all in vivo models is not available due to the variability between different animal models and disease states. However, a study in a rat model of ischemia-reperfusion injury utilized a continuous intravenous infusion of 10 mg/kg per hour.[1] For cancer models, it is advisable to perform a dose-range finding study to determine the optimal dose.

Q3: How do I design a dose-range finding study for this compound?

A3: A dose-range finding (DRF) study is crucial to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). A typical DRF study involves the following steps:

  • Literature Review: Research doses of other PARP inhibitors in similar in vivo models.

  • Initial Dose Selection: Start with a low dose, potentially extrapolated from in vitro IC50 values, though this is not a direct conversion.

  • Dose Escalation: Administer increasing doses of this compound to different groups of animals.

  • Monitoring: Closely monitor the animals for signs of efficacy (e.g., tumor growth inhibition) and toxicity (e.g., weight loss, changes in behavior, clinical signs).

  • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to identify the therapeutic window.

Q4: What are the common routes of administration for this compound in in vivo studies?

A4: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. Common routes for small molecules like this compound include:

  • Intravenous (IV): Allows for precise control of blood concentrations.

  • Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure.

  • Oral (PO): Preferred for clinical translation, but bioavailability needs to be assessed.

  • Subcutaneous (SC): Can provide a slower, more sustained release.

The selection of the route should be justified based on the intended clinical application and the specific research question.

Q5: How should I prepare this compound for in vivo administration?

A5: this compound is a solid. Proper solubilization is critical for accurate dosing. According to supplier information, this compound is soluble in DMSO and water. For in vivo use, it is essential to use a vehicle that is safe and appropriate for the chosen administration route. A common strategy for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a suitable aqueous vehicle such as saline, PBS, or a solution containing co-solvents like PEG300 and Tween-80. It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animals. Always perform a small-scale solubility test before preparing a large batch for your study.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of EB-47 in the formulation Poor solubility in the chosen vehicle.- Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains within a safe limit for the animal model.- Use a different vehicle system. For example, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for some compounds.- Prepare the formulation fresh before each administration.- Gently warm the solution or use sonication to aid dissolution, but be cautious about compound stability.
Injection site reactions (e.g., inflammation, necrosis) Formulation is not isotonic or has an inappropriate pH. High concentration of the compound or vehicle components.- Ensure the final formulation is sterile and adjust the pH to be near physiological levels (around 7.4).- Dilute the formulation to a larger volume if possible, without exceeding the maximum recommended volume for the administration site.- Rotate the injection sites.- Consider a different route of administration.
Inconsistent results between animals or experiments Inaccurate dosing due to poor formulation. Variability in animal handling and injection technique.- Ensure the formulation is homogenous and the compound is fully dissolved before each administration.- Standardize all experimental procedures, including animal handling, injection technique, and timing of administration.- Randomize animals into treatment groups.
Lack of efficacy at expected doses Poor bioavailability via the chosen administration route. Rapid metabolism or clearance of the compound.- Consider switching to a route with higher bioavailability, such as intravenous or intraperitoneal administration.- Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of EB-47 in your model.- Increase the dosing frequency based on the pharmacokinetic data to maintain therapeutic concentrations.
Signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur) The dose is too high (exceeds the MTD). Vehicle toxicity.- Reduce the dose of this compound.- Administer a vehicle-only control group to assess the toxicity of the vehicle itself.- Monitor the animals more frequently for early signs of toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for a Xenograft Mouse Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells (e.g., a BRCA-deficient ovarian cancer cell line) in the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into groups of 5-8 animals each.

    • Group 1: Vehicle control

    • Group 2: this compound - Low Dose (e.g., 5 mg/kg)

    • Group 3: this compound - Mid Dose (e.g., 15 mg/kg)

    • Group 4: this compound - High Dose (e.g., 50 mg/kg)

  • Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO in saline).

    • Administer the treatment daily via intraperitoneal (IP) injection for 21 days.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Record body weight twice a week.

    • Observe the animals daily for any clinical signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

    • Collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI) for each dose.

    • Plot body weight changes to assess toxicity.

    • Determine the MED and MTD based on the efficacy and toxicity data.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_0 Preparation cluster_1 Dose-Range Finding Study cluster_2 Data Analysis & Optimization lit_review Literature Review (Similar Compounds) formulation Formulation Development (Solubility & Vehicle Selection) lit_review->formulation dose_escalation Dose Escalation Groups (Low, Mid, High) formulation->dose_escalation administration Compound Administration (e.g., IP, IV, PO) dose_escalation->administration monitoring Monitor Efficacy & Toxicity (Tumor size, Body weight) administration->monitoring mtd_med Determine MTD & MED monitoring->mtd_med efficacy_study Definitive Efficacy Study (Optimized Dose) mtd_med->efficacy_study pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd

Caption: Workflow for optimizing this compound dosage in vivo.

signaling_pathway Simplified PARP-1 Signaling Pathway and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates PAR PAR Chains PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse & DSB Formation PARP1->Replication_Fork_Collapse NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair SSB_Repair->DNA_SSB resolves Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death in HR-deficient cells EB47 This compound EB47->PARP1 inhibits

Caption: PARP-1 inhibition by EB-47 leading to cell death.

References

Minimizing off-target effects of EB-47 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EB-47 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using EB-47 dihydrochloride while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound show a phenotype that is not consistent with PARP-1 inhibition. How can I determine if this is an off-target effect?

A1: This is a strong indication of potential off-target activity. To dissect on-target versus off-target effects, consider the following strategies:

  • Use a Structurally Unrelated PARP-1 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective PARP-1 inhibitor that has a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of PARP-1. If the phenotype is reversed, it is likely an on-target effect. Persistence of the phenotype suggests off-target activity.

  • Dose-Response Correlation: Carefully titrate the concentration of this compound. A true on-target effect should correlate with the IC50 value for PARP-1 inhibition. Off-target effects may appear at higher concentrations.

  • Broad Spectrum Profiling: To identify potential off-target interactions, consider performing a comprehensive screen, such as a kinome scan, as some PARP inhibitors have been reported to interact with kinases.[1]

Q2: I'm observing a significant difference in the potency of this compound between my biochemical assays and cell-based assays. What could be the cause?

A2: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:

  • Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in a biochemical assay.

  • Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration and apparent potency. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility.

  • Intracellular ATP and NAD+ Concentrations: EB-47 mimics the substrate NAD+.[2] High intracellular concentrations of NAD+ can compete with the inhibitor for binding to PARP-1, leading to a decrease in apparent potency in cellular assays compared to biochemical assays which are often performed at lower NAD+ concentrations.

  • Target Engagement: It is crucial to confirm that this compound is engaging with PARP-1 inside the cell. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.[3][4]

Q3: What are the known off-target interactions of this compound?

A3: this compound is a potent inhibitor of PARP-1 (IC50 = 45 nM) and also shows activity against Tankyrase 1 (TNKS1) (IC50 = 410 nM), Tankyrase 2 (TNKS2) (IC50 = 45 nM), and PARP10 (IC50 = 1,179 nM).[5] While a comprehensive kinome-wide screen for EB-47 has not been published, other PARP inhibitors have been shown to have off-target effects on kinases. For example, rucaparib (B1680265) and niraparib (B1663559) have been reported to inhibit CDK16 and DYRK1A, respectively.[1] Therefore, it is prudent to consider kinases as potential off-targets for this compound, especially when observing unexpected phenotypes.

Q4: How can I minimize off-target effects in my experiments with this compound?

A4: Minimizing off-target effects is crucial for accurate interpretation of your data. Here are some best practices:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits PARP-1 in your cellular system and use this concentration for your experiments.[6]

  • Confirm On-Target Activity: Always confirm that the observed phenotype is a direct result of PARP-1 inhibition using methods like Western blotting to detect reduced PARylation or the presence of cleaved PARP-1 as a marker of apoptosis.[7][8]

  • Control Experiments: Include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and a positive control for PARP-1 inhibition.

  • Orthogonal Approaches: Use alternative methods to validate your findings, such as siRNA or shRNA knockdown of PARP-1, to ensure the observed phenotype is not due to off-target effects of the small molecule inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Reference(s)
PARP-145[5]
TNKS1410[5]
TNKS245[5]
PARP101,179[5]

Experimental Protocols

Protocol 1: Western Blot for PARP-1 Activity (PARylation)

Objective: To assess the on-target effect of this compound by measuring the levels of poly(ADP-ribosyl)ated (PARylated) proteins.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control and a positive control for DNA damage (e.g., H2O2 or MMS) to induce PARP-1 activity.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).[9][10]

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[11][12][13]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to PARP-1 in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for PARP-1.

  • Data Analysis: A shift in the melting curve of PARP-1 to a higher temperature in the presence of this compound indicates target engagement.[3][4][14]

Visualizations

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR Chains PARP1->PAR synthesizes cPARP1 Cleaved PARP-1 (Inactive) NAD NAD+ NAD->PARP1 Repair DNA Repair Proteins PAR->Repair recruits Repair->DNA_Damage repairs Apoptosis Apoptosis Caspase Caspase-3 Apoptosis->Caspase activates Caspase->PARP1 cleaves EB47 This compound EB47->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA damage and inhibition by EB-47.

Off_Target_Workflow start Observe Unexpected Phenotype with EB-47 q1 Is the phenotype dose-dependent and correlated with PARP-1 IC50? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target Potential Off-Target Effect q1->off_target No validate Validate with Orthogonal Methods (e.g., siRNA/shRNA, structurally different inhibitor) on_target->validate off_target->validate identify Identify Off-Targets (e.g., Kinome Scan, Proteomics) validate->identify confirm Confirm Off-Target Engagement (e.g., CETSA for candidate off-targets) identify->confirm

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Guide start Discrepancy between Biochemical and Cellular Assay Potency q1 Is target engagement confirmed in cells (e.g., via CETSA)? start->q1 no_engagement Issue with cell permeability or drug efflux. q1->no_engagement No engagement Potency difference likely due to intracellular factors. q1->engagement Yes troubleshoot_permeability Troubleshoot Permeability: - Use permeabilization agents (with caution) - Test for efflux pump inhibition no_engagement->troubleshoot_permeability troubleshoot_factors Consider Intracellular Factors: - High intracellular NAD+ competition - Rapid drug metabolism engagement->troubleshoot_factors

Caption: Troubleshooting logic for assay discrepancies.

References

EB-47 dihydrochloride interference with fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using EB-47 dihydrochloride (B599025) in fluorescence-based assays. These resources are designed to help you identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is EB-47 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), with an IC50 of 45 nM.[1][2] It also shows inhibitory activity against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[3] Its mechanism of action involves mimicking the substrate NAD+.[1][4]

Q2: Can this compound interfere with fluorescence assays?

A2: While there are no specific reports detailing fluorescence interference by this compound, its chemical structure contains moieties that have the potential to interfere with fluorescence assays. The isoindolinone and adenosine (B11128) components of the molecule are aromatic systems that can exhibit autofluorescence (the compound's own fluorescence) or cause fluorescence quenching (reduction of the assay's fluorescence signal).[5][6][7][8]

Q3: What are the primary modes of fluorescence interference by a small molecule like this compound?

A3: Small molecules can interfere with fluorescence assays in two main ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal or high background.[9][10]

  • Fluorescence Quenching: The compound may absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, leading to a false-negative signal or a decrease in signal intensity.[11][12]

Q4: At what concentrations is interference more likely to be a problem?

A4: Interference is typically concentration-dependent. Higher concentrations of a compound are more likely to cause noticeable autofluorescence or quenching.[10] It is crucial to test for interference at the highest concentration of this compound used in your experiments.

Troubleshooting Guide

Issue 1: High background fluorescence in my assay when this compound is present.

  • Possible Cause: Autofluorescence of this compound at the wavelengths used in your assay.

  • Troubleshooting Steps:

    • Run a compound-only control: Prepare a dilution series of this compound in your assay buffer in a microplate (the same type used for your assay).

    • Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

    • Analyze the data: If you observe a concentration-dependent increase in fluorescence in the wells containing only this compound, this confirms autofluorescence.

Issue 2: My fluorescence signal decreases or is completely lost in the presence of this compound.

  • Possible Cause: Fluorescence quenching by this compound.

  • Troubleshooting Steps:

    • Perform a quenching control experiment: In your assay plate, include control wells containing all assay components, including the fluorophore, but without the enzyme or biological target.

    • Add a dilution series of this compound to these wells.

    • Analyze the data: A concentration-dependent decrease in the fluorescence signal in these control wells indicates that this compound is quenching the fluorescence of your reporter.

Issue 3: How can I mitigate interference from this compound in my fluorescence assay?

  • Possible Solutions:

    • Change Fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths that are spectrally distinct from the potential autofluorescence of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.[13]

    • Wavelength Optimization: If your instrument allows, perform a scan to determine the excitation and emission maxima of this compound's autofluorescence. This will help you choose assay wavelengths that minimize this interference.

    • Assay Dilution: If the signal-to-background ratio of your assay is high enough, you may be able to dilute your assay components (and consequently the required concentration of this compound) to a point where the interference is negligible.

    • Data Correction: If the interference is consistent and measurable, you can subtract the signal from the compound-only controls from your experimental data. For quenching, correction factors can sometimes be applied, though this is more complex.[14]

    • Use an Orthogonal Assay: To confirm your results, use a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay, if available for your target.

Quantitative Data

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
PARP-1 / ARTD-145[1][2][3]
ARTD5410[1][4]
TNKS1 / PARP-5a410[3]
TNKS2 / PARP-5b45[3]
PARP101,179[3]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the same assay buffer used for your primary experiment. The concentration range should cover and exceed the working concentration in your assay.

  • Include controls:

    • Blank: Wells containing only the assay buffer.

    • Vehicle control: Wells containing the assay buffer with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Plate the samples in a microplate identical to the one used for your main assay (e.g., black, clear-bottom).

  • Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Read the fluorescence using the same plate reader and settings (excitation and emission wavelengths, gain) as your primary experiment.

  • Analyze the results: Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound
  • Prepare your assay components as you would for your primary experiment, but create a set of control reactions that include your fluorescent substrate/product at a concentration that gives a robust signal, but exclude the enzyme or other components that would cause a change in fluorescence over time.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a serial dilution of this compound directly in the wells containing the fluorescent reporter and assay buffer. The concentration range should span the concentrations used in your main experiment.

  • Include controls:

    • Positive control: Wells with the fluorescent reporter and assay buffer without this compound.

    • Vehicle control: Wells with the fluorescent reporter, assay buffer, and the corresponding concentration of the solvent for this compound.

  • Incubate the plate for a short period to allow for any interaction to occur.

  • Read the fluorescence using the same instrument and settings as your primary assay.

  • Analyze the results: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence suggests quenching.

Visualizations

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_parp1_activity PARP-1 Catalytic Activity cluster_downstream Downstream Effects cluster_inhibition Inhibition by EB-47 DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation recruits and activates NAD NAD+ PARP1_Activation->NAD consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR synthesizes PARylation PARylation of Target Proteins (e.g., histones, XRCC1) PAR->PARylation Chromatin_Remodeling Chromatin Remodeling PARylation->Chromatin_Remodeling DNA_Repair DNA Repair Protein Recruitment PARylation->DNA_Repair Cell_Fate Cell Fate Decision (Survival or Apoptosis) Chromatin_Remodeling->Cell_Fate DNA_Repair->Cell_Fate EB47 This compound EB47->PARP1_Activation inhibits

Caption: PARP-1 signaling pathway and inhibition by EB-47.

Troubleshooting_Workflow Start Start: Unexpected Fluorescence Data with This compound Is_BG_High Is background signal high? Start->Is_BG_High Is_Signal_Low Is assay signal low or absent? Start->Is_Signal_Low Is_BG_High->Is_Signal_Low No Autofluorescence_Test Perform Autofluorescence Test (Protocol 1) Is_BG_High->Autofluorescence_Test Yes Quenching_Test Perform Quenching Test (Protocol 2) Is_Signal_Low->Quenching_Test Yes No_Interference No significant interference detected. Proceed with standard controls. Is_Signal_Low->No_Interference No Is_Autofluorescent Is compound autofluorescent? Autofluorescence_Test->Is_Autofluorescent Is_Quenching Does compound quench fluorescence? Quenching_Test->Is_Quenching Mitigate Mitigate Interference: - Change fluorophore - Adjust wavelengths - Correct data Is_Autofluorescent->Mitigate Yes Is_Autofluorescent->No_Interference No Is_Quenching->Mitigate Yes Is_Quenching->No_Interference No Orthogonal_Assay Confirm with Orthogonal Assay Mitigate->Orthogonal_Assay

Caption: Troubleshooting workflow for fluorescence assay interference.

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: EB-47 Dihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy, particularly in cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of the novel PARP inhibitor, EB-47 dihydrochloride (B599025), with established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The information is based on available preclinical data, with a focus on mechanism of action, potency, and selectivity.

Mechanism of Action: Beyond Catalytic Inhibition

PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of their catalytic activity leads to the accumulation of SSBs, which can collapse replication forks and generate more lethal DNA double-strand breaks (DSBs). In cancer cells with homologous recombination deficiency (HRD), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping of the PARP-DNA complex is a potent cytotoxic lesion that can be more lethal than the inhibition of PARP's catalytic activity alone. The potency of PARP trapping varies significantly among different inhibitors.

EB-47 dihydrochloride is a potent and selective inhibitor of PARP-1/ARTD-1.[1] It mimics the substrate NAD+ and extends from the nicotinamide (B372718) to the adenosine (B11128) subsite.[1] Interestingly, one study has classified PARP inhibitors based on their allosteric effects on PARP-1, with EB-47 categorized as a Type I inhibitor. This classification suggests that EB-47 impacts PARP-1 allostery, leading to a significant increase in its binding affinity for single-strand break DNA.[2]

Quantitative Comparison of PARP Inhibitors

The following tables summarize the in vitro potency of this compound and other leading PARP inhibitors. It is important to note that the data is compiled from various sources and direct head-to-head comparisons in the same experimental setting are limited. Therefore, these values should be interpreted with caution.

Table 1: In Vitro Potency (IC50) of PARP Inhibitors Against PARP1 and PARP2

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound 45[1]Data Not Available
Olaparib ~5[3]~1[3]
Rucaparib ~0.65[1]~0.08[1]
Niraparib ~3.8[3]~2.1[3]
Talazoparib ~0.57[4]Data Not Available

Table 2: Comparative PARP Trapping Potency

The ability to trap PARP on DNA is a critical aspect of the efficacy of these inhibitors. The trapping potency of EB-47 has been characterized by its ability to increase the DNA binding affinity of PARP-1.[2] The relative trapping potencies of other clinical PARP inhibitors have been ranked in several studies.

InhibitorRelative PARP Trapping Potency
This compound Increases PARP-1 DNA binding affinity[2]
Talazoparib Very High[3][5]
Niraparib High[6]
Olaparib Moderate[6][7]
Rucaparib Moderate[6]
Veliparib (for comparison) Low[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair cluster_inhibition Mechanism of PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment PARP1_Release PARP1 Release PAR->PARP1_Release auto-PARylation SSB_Repair SSB Repair Recruitment->SSB_Repair PARG PARG PARG->PARP1 recycles PARP1_Release->PARG PAR degradation by Catalytic_Inhibition Catalytic Inhibition Catalytic_Inhibition->PAR blocks PARP_Trapping PARP Trapping PARP_Trapping->PARP1_Release prevents

Caption: PARP1 signaling in DNA repair and mechanisms of PARP inhibitors.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Comparison Enzyme_Assay PARP Enzymatic Activity Assay (IC50) Trapping_Assay PARP Trapping Assay (EC50) Cell_Viability Cell Viability Assay (e.g., MTT) in Cancer Cell Lines (GI50) Xenograft Cancer Cell Line-Derived Xenograft (CDX) Models Treatment Treatment with PARP Inhibitor vs. Vehicle Xenograft->Treatment Efficacy Tumor Growth Inhibition (TGI) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity

Caption: Workflow for preclinical evaluation of PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of protocols for key assays used to evaluate PARP inhibitors.

PARP Enzyme Activity Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.

  • Reagent Preparation : Prepare assay buffer, recombinant PARP enzyme, activated DNA, NAD+, and the test inhibitor at various concentrations.

  • Reaction Setup : In a microplate, combine the PARP enzyme, activated DNA, and the test inhibitor. Incubate to allow for inhibitor binding.

  • Initiation : Start the reaction by adding NAD+.

  • Incubation : Incubate the plate to allow for the PARP-catalyzed reaction to proceed.

  • Detection : Stop the reaction and measure the fluorescent signal, which is proportional to PARP activity.

  • Data Analysis : Plot the signal against the inhibitor concentration to determine the IC50 value.[8]

Cell-Based PARP Trapping Assay (Chromatin Fractionation)

This method assesses the amount of PARP1 associated with chromatin in cells treated with an inhibitor.

  • Cell Culture and Treatment : Culture cancer cells and treat with varying concentrations of the PARP inhibitor for a specified duration.

  • Cell Lysis and Fractionation : Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble proteins.

  • Protein Quantification : Determine the protein concentration of the chromatin-bound fractions.

  • Western Blotting : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PARP1 and a loading control (e.g., Histone H3).

  • Data Analysis : Quantify the band intensities to determine the amount of trapped PARP1 relative to the control.[9]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of PARP inhibitors in a living organism.

  • Cell Implantation : Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth : Allow tumors to grow to a palpable size.

  • Treatment : Randomize mice into treatment and control groups. Administer the PARP inhibitor or vehicle according to the dosing schedule.

  • Monitoring : Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).[10][11]

Conclusion

This compound is a potent PARP1 inhibitor with a distinct proposed mechanism of action involving the allosteric modulation of PARP-1, leading to increased DNA binding. While direct comparative data with clinically approved PARP inhibitors is limited, its high in vitro potency warrants further investigation. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at further characterizing EB-47 and comparing its efficacy against other PARP inhibitors. Future head-to-head studies, particularly focusing on PARP trapping efficiency in various cancer cell lines and in vivo efficacy in preclinical models, will be crucial to fully elucidate the therapeutic potential of this compound in the context of existing PARP-targeted therapies.

References

A Comparative Analysis of EB-47 Dihydrochloride and Olaparib Efficacy in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two poly (ADP-ribose) polymerase (PARP) inhibitors, EB-47 dihydrochloride (B599025) and Olaparib (B1684210), reveals a significant disparity in available efficacy data, particularly in the oncology setting. While both compounds target the PARP family of enzymes, Olaparib has undergone extensive preclinical and clinical validation, establishing it as a cornerstone of therapy for various cancers. In contrast, publicly available research on EB-47 dihydrochloride primarily focuses on its biochemical activity and its effects in non-cancer models, with a notable absence of data on its anti-cancer efficacy.

This guide provides a comprehensive comparison based on the current scientific literature, highlighting the established therapeutic value of Olaparib and the investigational status of this compound.

Mechanism of Action: Targeting DNA Damage Repair

Both this compound and Olaparib function by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] When the cell enters S-phase for DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2]

In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway.[3] However, in cancer cells with mutations in genes essential for HR, such as BRCA1 and BRCA2, this repair pathway is deficient.[3] The inhibition of PARP in these HR-deficient cells results in the accumulation of DSBs that cannot be repaired, leading to genomic instability and ultimately, cell death.[1] This concept, where the combination of two otherwise non-lethal defects (PARP inhibition and HR deficiency) leads to cell death, is known as "synthetic lethality".[2]

Olaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[1] In vitro studies have demonstrated that its cytotoxic effects are driven by both the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes, which further disrupts DNA replication and repair.[4]

This compound is a potent inhibitor of PARP1 and also exhibits inhibitory activity against tankyrase 2 (TNKS2).[5] It mimics the natural substrate of PARP, NAD+.[6] While its biochemical activity is documented, there is a lack of published studies evaluating its synthetic lethal effects in cancer cells with HR deficiencies.

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway PARP-Mediated DNA Repair and Inhibition cluster_0 DNA Damage and Repair cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival & Proliferation BER->Cell_Survival SSB Repair DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB HR_Repair Homologous Recombination (HR) Repair (BRCA1, BRCA2, etc.) DSB->HR_Repair Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) DSB->Synthetic_Lethality No HR Repair HR_Repair->Cell_Survival DSB Repair Inhibitors Olaparib or EB-47 PARP_Inhibition PARP Inhibition Inhibitors->PARP_Inhibition PARP_Inhibition->PARP PARP_Inhibition->BER Blocks SSB Repair Cell_Death Apoptosis / Cell Death Synthetic_Lethality->Cell_Death

Caption: PARP inhibitors block the repair of single-strand DNA breaks, leading to double-strand breaks during replication. In cells with deficient homologous recombination, this results in synthetic lethality.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound and Olaparib. It is important to note the absence of anti-cancer efficacy data for this compound in the public domain.

ParameterThis compoundOlaparib
Target(s) PARP1, TNKS2, TNKS1, PARP10PARP1, PARP2, PARP3
IC50 (PARP1) 45 nM[5][6]~1-5 nM
IC50 (TNKS2) 45 nM[5]>1000 nM
In Vitro Anti-Cancer Efficacy No data available from conducted searches.Breast Cancer Cell Lines (MTT Assay): IC50 range of 4.2 to 19.8 µM[1] Breast Cancer Cell Lines (Colony Formation): IC50 range of 0.6 to 3.2 µM[1] Colorectal Cancer Cell Lines: IC50 values of 2.8 µM (HCT116), 4.7 µM (HCT15), and 12.4 µM (SW480)[6] Prostate Cancer Cell Lines (Olaparib-sensitive): IC50 values increased significantly in resistant cell lines.[2] Ovarian Cancer Cell Lines: Wide range of IC50 values from 0.0003 µM to 21.7 µM, depending on HR status.[7]
In Vivo Efficacy Reduces infarct volume in a rat model of ischemia-reperfusion injury.[5] No cancer-related in vivo data available from conducted searches.Hepatoblastoma PDX Model: Significantly inhibited tumor growth.[4] BRCA2-mutated Ovarian Cancer Xenograft: Markedly inhibited tumor growth (79.8% growth inhibition).[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of PARP inhibitors are provided below.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (e.g., Olaparib) or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved with a solubilizing solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the drug concentration.

Colony Formation (Clonogenic) Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a drug on cell proliferation and survival.

  • Cell Seeding: A low density of single cells is seeded in 6-well plates.

  • Drug Treatment: Cells are treated with the PARP inhibitor at various concentrations for a defined period.

  • Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for a period of 1-3 weeks to allow for colony formation.

  • Colony Staining: Colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.

  • Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the control group. This data is used to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a PARP inhibitor in an animal model.

  • Cell Implantation: Human cancer cells (e.g., from a cell line or a patient-derived xenograft) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor (e.g., Olaparib administered orally), while the control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effect. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.

Experimental Workflow for PARP Inhibitor Evaluation

Experimental_Workflow Typical Experimental Workflow for PARP Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., PARP activity) Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Clonogenic_Assay Colony Formation Assay Cell_Viability->Clonogenic_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for DNA damage markers, Cell Cycle Analysis) Clonogenic_Assay->Mechanism_Studies Xenograft_Model Tumor Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Treatment Drug Administration (e.g., Oral Gavage) Xenograft_Model->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Immunohistochemistry, Biomarker Analysis) Monitoring->Endpoint_Analysis end Endpoint_Analysis->end start start->Biochemical_Assay

Caption: A general workflow for evaluating PARP inhibitors, from initial biochemical and cellular assays to in vivo tumor model studies.

Conclusion

The comparison between this compound and Olaparib is currently limited by the profound lack of anti-cancer efficacy data for EB-47. Olaparib is a well-characterized and clinically approved PARP inhibitor with a robust dataset supporting its efficacy in cancers with homologous recombination deficiencies.[8] Its mechanism of action via synthetic lethality is well-established through extensive preclinical and clinical research.

This compound is a potent inhibitor of PARP1 and tankyrases, and its effects have been demonstrated in a non-cancer in vivo model.[5] However, without data on its activity in cancer cell lines and in vivo tumor models, its potential as an anti-cancer therapeutic remains unknown and cannot be meaningfully compared to the proven efficacy of Olaparib. Further research is required to determine if this compound can translate its biochemical potency into therapeutic benefit in an oncology setting. For researchers and drug development professionals, Olaparib represents a validated therapeutic agent, while this compound remains an early-stage investigational compound with an uncharacterized profile in cancer.

References

Validation of PARP-1 Inhibition by EB-47 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of EB-47 dihydrochloride (B599025), a potent and selective preclinical inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Its performance is objectively compared with clinically approved PARP inhibitors, supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

EB-47 dihydrochloride is a potent, NAD+ mimetic, preclinical PARP-1 inhibitor with a half-maximal inhibitory concentration (IC50) of 45 nM.[1][2][3][4] It demonstrates a unique mechanism of action by allosterically increasing the affinity of PARP-1 for DNA breaks, classifying it as a "Type I" PARP inhibitor with strong PARP trapping potential.[5][6] While it shows high potency for PARP-1, it has modest activity against ARTD5 (PARP5) and weaker inhibition of other PARP family members.[1][4] Unlike clinically approved inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib, EB-47 has not progressed to clinical trials, potentially due to challenges with cell permeability.[7] This guide presents a comparative analysis of EB-47's biochemical and mechanistic profile against these established therapeutic agents.

Data Presentation

Table 1: Comparative Inhibitory Activity of PARP Inhibitors
CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Other PARP/ARTD Inhibition
This compound 45 [1][2][3][4]Not ReportedARTD5 (PARP5): 410 nM[1][4]
Olaparib~1-5~1-5Broad inhibition of other PARPs[1]
Rucaparib~1-2~0.2-0.3Broad inhibition of other PARPs[1][8]
Niraparib~2-4~2-4Selective for PARP-1/2[9]
Talazoparib~1~0.2Broad inhibition of other PARPs[1][8]
Table 2: Comparative PARP Trapping Potency and Developmental Stage
CompoundPARP Trapping Classification/PotencyDevelopmental StageKey Characteristics
This compound Type I (increases PARP-1 DNA binding) [5][6]Preclinical [7]NAD+ mimetic, allosteric modulator of PARP-1 DNA binding.[5][7] Potential cell permeability issues.[7]
OlaparibType II (small increase in DNA binding)[5]Clinically ApprovedFirst-in-class approved PARP inhibitor.[10]
RucaparibType III (decreases DNA binding)[5]Clinically ApprovedPotent inhibitor of both PARP-1 and PARP-2.[8]
NiraparibType III (decreases DNA binding)[5]Clinically ApprovedSelective for PARP-1 and PARP-2.[9]
TalazoparibType II (small increase in DNA binding)[5]Clinically ApprovedMost potent PARP trapper among approved inhibitors.[9]

Mandatory Visualization

PARP-1 Signaling in DNA Damage Repair DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PAR->Recruitment Repair DNA Repair Recruitment->Repair EB47 This compound EB47->PARP1 inhibits Experimental Workflow for PARP Inhibitor Validation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_preclinical Preclinical Models Enzymatic_Assay PARP1 Enzymatic Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Enzymatic_Assay->CETSA Confirm in cells Western_Blot Western Blot (PAR level detection) CETSA->Western_Blot Validate functional effect Cell_Viability Cell Viability Assay (Cytotoxicity) Western_Blot->Cell_Viability Assess cellular outcome In_Vivo In Vivo Efficacy Studies (e.g., Xenograft models) Cell_Viability->In_Vivo Evaluate in vivo Comparative Profile: EB-47 vs. Approved PARP Inhibitors cluster_attributes EB47 This compound Potency High PARP-1 Potency EB47->Potency Trapping Strong PARP Trapping EB47->Trapping Preclinical Preclinical Stage EB47->Preclinical Allosteric Allosteric DNA Binding Enhancement EB47->Allosteric Approved Approved PARP Inhibitors (Olaparib, Rucaparib, etc.) Approved->Potency Approved->Trapping Clinical Clinically Approved Approved->Clinical

References

A Researcher's Guide to Negative Control Experiments for EB-47 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effects is paramount. This guide provides a framework for designing and interpreting negative control experiments for studies involving EB-47 dihydrochloride (B599025), a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).

EB-47 dihydrochloride is a selective inhibitor of PARP-1, an enzyme crucial for DNA repair, with a reported IC50 of 45 nM.[1] It functions by mimicking the substrate NAD+, thereby blocking the enzyme's catalytic activity.[1][2] Understanding the on-target versus off-target effects of EB-47 is critical for the accurate interpretation of experimental results. This guide compares two key negative control strategies and provides the necessary experimental protocols and data presentation formats to ensure robust and reliable findings.

Comparison of Negative Control Strategies

To distinguish the specific effects of PARP-1 inhibition by EB-47 from other potential cellular responses, two primary negative control approaches are recommended: the use of a structurally similar but inactive analog and the expression of a drug-resistant target protein.

Control Strategy Description Advantages Disadvantages
Inactive Analog Control A molecule with high structural similarity to EB-47 but lacking the chemical moieties required for PARP-1 inhibition.- Controls for off-target effects related to the core chemical scaffold.- Helps identify phenotypes specifically linked to the inhibitory activity of EB-47.- A validated inactive analog may not be commercially available and may require custom synthesis.- The analog must be rigorously tested to confirm its lack of activity against PARP-1.
Drug-Resistant Target Control Cells expressing a mutant form of PARP-1 that does not bind EB-47 but retains its enzymatic function.- Directly demonstrates that the observed phenotype is a result of EB-47's interaction with PARP-1.- Can "rescue" the phenotype in the presence of the inhibitor.- Requires genetic modification of the experimental cell line.- Overexpression of the mutant protein may have its own cellular effects.

Proposed Inactive Analog of EB-47

While a commercially available, validated inactive analog of EB-47 is not readily documented, a hypothetical analog can be designed based on its structure-activity relationship (SAR). The nicotinamide-ribose core is essential for binding to the PARP-1 catalytic domain. Modification of the nicotinamide (B372718) mimic portion of EB-47 would likely abolish its inhibitory activity while retaining the overall structure.

Hypothetical Inactive Analog (EB-47-IA): Modification of the isoindolinone moiety, which mimics the nicotinamide portion of NAD+, to a structure that cannot form the key hydrogen bonds in the active site would be a rational approach. For instance, removal of the carbonyl group on the isoindolinone ring would disrupt this interaction.

Experimental Protocols

Here are detailed protocols for key experiments to validate the negative controls and compare their performance with EB-47 treatment.

PARP-1 Inhibition Assay (Biochemical)

Objective: To confirm the lack of inhibitory activity of the negative control analog (EB-47-IA) on PARP-1.

Methodology:

  • A commercially available colorimetric or chemiluminescent PARP-1 assay kit should be used.

  • Recombinant human PARP-1 enzyme is incubated with a histone-coated plate, biotinylated NAD+, and varying concentrations of EB-47, EB-47-IA, or a vehicle control (e.g., DMSO).

  • The plate is incubated to allow for poly(ADP-ribosyl)ation of histones.

  • After washing, streptavidin-horseradish peroxidase (HRP) is added to detect the incorporated biotinylated ADP-ribose.

  • A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

  • The IC50 value is calculated from the dose-response curve.

Western Blot for PARP-1 Cleavage

Objective: To assess the downstream effects of PARP inhibition on apoptosis, where cleaved PARP-1 is a key marker.

Methodology:

  • Culture cells to 70-80% confluency and treat with EB-47, EB-47-IA, a positive control for apoptosis (e.g., staurosporine), and a vehicle control for 24-48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

Objective: To compare the cytotoxic effects of EB-47 with the inactive analog and in cells expressing the resistant PARP-1 mutant.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • For the drug-resistant target control, use both the wild-type and the PARP-1 mutant cell lines.

  • After 24 hours, treat the cells with serial dilutions of EB-47, EB-47-IA, or a vehicle control.

  • Incubate for 48-72 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro PARP-1 Inhibition

CompoundPARP-1 IC50 (nM)
EB-4745
EB-47-IA (Hypothetical)> 10,000
Olaparib (Reference)5
Veliparib (Reference)5

Table 2: Cellular Activity

Cell LineTreatmentIC50 (µM)PARP-1 Cleavage (Fold Change vs. Control)
Wild-TypeEB-47ValueValue
Wild-TypeEB-47-IA> 100No significant change
PARP-1 MutantEB-47> 100No significant change
Wild-TypeOlaparibValueValue

*Values to be determined experimentally.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

PARP1_Signaling_Pathway cluster_inhibition Inhibition DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (if repair fails) NAD NAD+ NAD->PARP1 DNA_Repair DNA Repair Proteins PAR->DNA_Repair recruits DNA_Repair->DNA_Damage repairs EB47 EB-47 EB47->PARP1 inhibits

Caption: PARP-1 signaling pathway and the inhibitory action of EB-47.

Experimental_Workflow cluster_treatment Cell Treatment cluster_compounds Compounds WT_cells Wild-Type Cells EB47 EB-47 EB47_IA Inactive Analog (EB-47-IA) Vehicle Vehicle Control Mutant_cells PARP-1 Mutant Cells Assays Downstream Assays Viability Cell Viability Assay Assays->Viability Western Western Blot (PARP Cleavage) Assays->Western Biochemical PARP-1 Inhibition Assay Assays->Biochemical

Caption: Experimental workflow for comparing EB-47 with negative controls.

Logical_Relationship cluster_controls Negative Controls EB47 EB-47 Treatment Phenotype Observed Phenotype (e.g., Cell Death) EB47->Phenotype On_Target On-Target Effect (PARP-1 Inhibition) Phenotype->On_Target Is it due to? Off_Target Off-Target Effect Phenotype->Off_Target Or is it due to? Inactive_Analog Inactive Analog (No PARP-1 Inhibition) Inactive_Analog->Off_Target isolates Resistant_Mutant Resistant Mutant (No EB-47 Binding) Resistant_Mutant->On_Target confirms

Caption: Logical relationship of negative controls in dissecting on-target vs. off-target effects.

References

In Vitro Validation of EB-47 Dihydrochloride Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of EB-47 dihydrochloride's performance in engaging its primary target, Poly(ADP-ribose) polymerase 1 (PARP-1), against other well-established PARP inhibitors. It includes detailed experimental protocols for in vitro validation and supporting data to aid researchers in designing and interpreting target engagement studies.

Introduction to EB-47 Dihydrochloride (B599025) and Target Engagement

This compound is a potent and selective inhibitor of PARP-1, an enzyme crucial for the DNA damage response (DDR), particularly in the repair of single-strand breaks.[1][2][3] By inhibiting PARP-1's catalytic activity, EB-47 prevents the synthesis of poly(ADP-ribose) chains, a key step in recruiting other DNA repair factors.[4] This mechanism is of significant interest in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), leading to a concept known as synthetic lethality.[5]

Validating that a compound like EB-47 directly interacts with its intended target within a cellular context is a critical step in drug discovery. In vitro target engagement assays confirm the molecule's mechanism of action and provide a quantitative measure of its potency and selectivity. This guide details two primary methodologies for this purpose: enzymatic activity assays and the Cellular Thermal Shift Assay (CETSA).

Comparison of PARP Inhibitor Potency

The inhibitory potential of this compound is best understood when compared to other widely used PARP inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

As shown in the table below, EB-47 is a potent PARP-1 inhibitor.[1][2][6] Talazoparib is noted as one of the most potent PARP1/2 inhibitors, not just through catalytic inhibition but also through its ability to trap PARP on DNA.[7][8][9] Olaparib and Veliparib are also highly potent inhibitors of both PARP-1 and PARP-2.[10][11][12][13]

CompoundTargetIC50 / Kᵢ (nM)Reference(s)
This compound PARP-1 45 [1][2][14]
TNKS245[14]
TNKS1410[14]
OlaparibPARP-15[10][11]
PARP-21[10][11]
Veliparib (ABT-888)PARP-15.2 (Kᵢ)[10][12][13]
PARP-22.9 (Kᵢ)[10][12][13]
Talazoparib (BMN 673)PARP-10.57[7][10]

Experimental Methodologies for Target Engagement

PARP-1 Enzymatic Inhibition Assay

This biochemical assay directly measures the ability of an inhibitor to block the catalytic activity of purified PARP-1 enzyme. A common format is a colorimetric or fluorometric assay that detects the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).[15][16]

Principle: Recombinant PARP-1 is incubated with its substrates, NAD+ and nicked DNA (to activate the enzyme). In the presence of an inhibitor like EB-47, the synthesis of PAR is reduced. The amount of PAR produced is then quantified, typically by using an antibody specific for PAR or by detecting a byproduct of the reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant human PARP-1 enzyme to the desired concentration (e.g., 1 nM) in the reaction buffer.

    • Prepare a solution of sheared salmon sperm DNA or other activated DNA substrate.[17]

    • Prepare a solution of β-NAD+ (e.g., 50 µM final concentration).[17]

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) in DMSO, followed by a further dilution in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the PARP-1 enzyme solution.

    • Add 5 µL of the diluted inhibitor solutions (or DMSO vehicle control) to the respective wells.

    • Add 10 µL of the activated DNA solution.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to all wells.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction according to the specific kit manufacturer's instructions (e.g., by adding a stop solution).

    • Detect the amount of PAR formed. For an ELISA-based method:

      • Transfer the reaction mixture to a histone-coated plate and incubate to allow PARylated proteins to bind.

      • Wash the plate to remove unbound components.

      • Add an anti-PAR primary antibody, followed by an HRP-conjugated secondary antibody.

      • Add a colorimetric substrate (e.g., TMB) and measure the absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in an intact cellular environment.[18][19] It is based on the principle that when a ligand binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[19]

Principle: Cells are treated with the compound of interest (e.g., EB-47). The cells are then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. A protein that is stabilized by a bound ligand will remain in its soluble form at higher temperatures compared to the unbound protein. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.[18][20]

Detailed Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a human cancer cell line like MDA-MB-436) to approximately 80% confluency.[21]

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments). Include an unheated control sample (room temperature).[20]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Normalize the samples to equal protein concentrations.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for PARP-1. A loading control antibody (e.g., HSC70 or GAPDH) should also be used to ensure equal loading.[20]

  • Data Analysis:

    • Quantify the band intensities for PARP-1 at each temperature point using densitometry software.

    • Normalize the PARP-1 band intensity to the loading control.

    • Plot the normalized intensity of soluble PARP-1 against the temperature for both the vehicle-treated and EB-47-treated samples.

    • A shift in the melting curve to the right for the EB-47-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Visualizations

The following diagrams illustrate the key pathway and experimental workflow relevant to the validation of this compound.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Lig3 DNA Ligase III XRCC1->Lig3 recruits PolB DNA Pol β XRCC1->PolB recruits Repair_Complex SSB Repair Complex XRCC1->Repair_Complex Lig3->Repair_Complex PolB->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA facilitates repair EB47 EB-47 dihydrochloride EB47->PARP1 inhibits

Caption: PARP-1 signaling in Single-Strand Break (SSB) repair and inhibition by EB-47.

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Fractionation cluster_3 Step 4: Detection & Analysis start Culture Cells treat Treat with EB-47 or Vehicle (DMSO) start->treat harvest Harvest & Aliquot Cells treat->harvest heat Heat Aliquots across a Temperature Gradient harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot for PARP-1 & Loading Control supernatant->wb analysis Analyze Data: Plot Melting Curve wb->analysis

References

EB-47 Dihydrochloride: A Comparative Analysis of PARP Trapping Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PARP trapping efficiency of EB-47 dihydrochloride (B599025) against other well-characterized PARP inhibitors. The information is intended to assist researchers in selecting the appropriate tools for their studies in DNA damage repair and oncology.

Introduction to PARP Trapping and EB-47 Dihydrochloride

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of therapeutics, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes (primarily PARP1) on DNA at sites of single-strand breaks (SSBs). This creates a cytotoxic lesion that can lead to replication fork collapse and the formation of double-strand breaks, which are particularly lethal to cancer cells with compromised homologous recombination repair.

This compound is a potent inhibitor of PARP1, with a reported IC50 value of 45 nM.[1] It is distinguished by its mechanism of action, which involves allosteric modulation of PARP1, leading to a significant increase in the enzyme's affinity for DNA breaks. This characteristic suggests that EB-47 is a strong PARP trapping agent.

Comparative Analysis of PARP Trapping Efficiency

While direct, side-by-side quantitative comparisons of this compound with all major clinical PARP inhibitors using a single, standardized assay are limited in the publicly available literature, a compilation of data from various studies allows for a strong comparative assessment. EB-47 is classified as a "Type I" PARP inhibitor due to its ability to allosterically enhance PARP-1's retention on DNA.

Studies have shown that EB-47's binding to PARP1 leads to a substantial increase in its affinity for single-strand break (SSB) DNA.[2] This is in contrast to some other PARP inhibitors that may even decrease this affinity. The trapping potential of various PARP inhibitors is often ranked, with Talazoparib (B560058) consistently cited as the most potent trapping agent among the clinically approved options.

Table 1: Comparison of PARP Inhibitor Catalytic Potency and Trapping Efficiency

CompoundPARP1 IC50 (nM)Relative PARP Trapping PotencyNotes on Trapping Mechanism
This compound 45[1]StrongAllosterically increases PARP1 affinity for DNA breaks.[2]
Talazoparib~1Strongest~100-fold more potent at trapping than Olaparib.[3][4]
Olaparib~1-5ModerateWeaker trapper than Talazoparib.[5]
Rucaparib~1-7ModerateSimilar trapping potency to Olaparib.
Niraparib~2-4ModerateTrapping potency is generally considered to be in the range of Olaparib and Rucaparib.[6]
Veliparib~2-5WeakSignificantly weaker trapping agent compared to other clinical PARP inhibitors.[5]

Note: The relative trapping potencies are derived from multiple studies and may vary depending on the specific assay used.

Experimental Protocols

Chromatin Fractionation Assay for PARP Trapping

This method biochemically separates cellular components to quantify the amount of PARP1 tightly bound to chromatin.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or other PARP inhibitors for the specified duration. A positive control (e.g., Talazoparib) and a vehicle control (e.g., DMSO) should be included. To induce DNA damage and enhance the trapping signal, cells can be co-treated with a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) for a short period before harvesting.

  • Cell Lysis and Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a cytoplasmic extraction buffer to release soluble cytoplasmic proteins.

    • Centrifuge to pellet the nuclei and collect the cytoplasmic fraction.

    • Wash the nuclear pellet.

    • Lyse the nuclei with a nuclear extraction buffer to release soluble nuclear proteins.

    • Centrifuge to pellet the chromatin and collect the soluble nuclear fraction.

    • The remaining pellet contains the chromatin-bound proteins.

  • Protein Quantification and Immunoblotting:

    • Resuspend the chromatin pellet in a suitable buffer and determine the protein concentration.

    • Normalize the protein concentrations across all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for PARP1.

    • Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

    • Develop the blot and quantify the band intensities. The amount of trapped PARP1 is determined by the intensity of the PARP1 band in the chromatin fraction, normalized to the histone loading control.

Fluorescence Polarization (FP) Assay for PARP Trapping

This in vitro assay measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA probe.

Protocol:

  • Reagents and Plate Setup:

    • Prepare a reaction buffer containing a fluorescently labeled DNA oligonucleotide with a single-strand break.

    • Add purified recombinant PARP1 enzyme to the wells of a microplate.

    • Add serial dilutions of this compound or other test compounds. Include a no-inhibitor control and a control without PARP1.

  • Reaction and Measurement:

    • Incubate the plate to allow PARP1 to bind to the DNA probe.

    • Initiate the PARylation reaction by adding NAD+. In the absence of an effective trapping agent, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.

    • A potent trapping agent will prevent this dissociation, maintaining a high fluorescence polarization signal.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The trapping efficiency is determined by the concentration of the inhibitor required to prevent the decrease in fluorescence polarization. The data can be used to calculate an EC50 value for PARP trapping.

Visualizing Mechanisms and Workflows

PARP1 Signaling in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand break (SSB) repair and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibitor Action DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_damage->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_recruitment->PAR_synthesis PARP_trapping PARP1 Trapping on DNA Repair_recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_recruitment PARP1_release PARP1 Auto-PARylation and Release PAR_synthesis->PARP1_release DNA_repair DNA Repair Repair_recruitment->DNA_repair DNA_repair->DNA_damage Restored DNA PARP1_release->PARP1_recruitment Recycling PARPi PARP Inhibitor (e.g., EB-47) PARPi->PARP1_recruitment Inhibits PAR Synthesis & Causes Trapping Replication_stress Replication Fork Stalling & Collapse PARP_trapping->Replication_stress DSB_formation Double-Strand Break (DSB) Formation Replication_stress->DSB_formation Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_formation->Cell_death

Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping.

Experimental Workflow for Chromatin Fractionation Assay

The diagram below outlines the key steps in the chromatin fractionation assay to measure PARP trapping.

Chromatin_Fractionation_Workflow start Start: Cell Culture treatment Treat with PARP Inhibitor (e.g., EB-47) +/- MMS start->treatment harvest Harvest and Wash Cells treatment->harvest cyto_lysis Cytoplasmic Lysis harvest->cyto_lysis cyto_fraction Collect Cytoplasmic Fraction cyto_lysis->cyto_fraction nuclear_lysis Nuclear Lysis cyto_lysis->nuclear_lysis Nuclei nuclear_fraction Collect Soluble Nuclear Fraction nuclear_lysis->nuclear_fraction chromatin_pellet Isolate Chromatin Pellet nuclear_lysis->chromatin_pellet Chromatin protein_quant Protein Quantification chromatin_pellet->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot (Anti-PARP1, Anti-Histone H3) sds_page->western_blot quantification Densitometry and Analysis western_blot->quantification end End: Quantify Trapped PARP1 quantification->end

Caption: Workflow for measuring PARP trapping via chromatin fractionation.

References

A Comparative Guide: EB-47 Dihydrochloride vs. Rucaparib in BRCA Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of PARP inhibitors for BRCA-mutant cancers, this guide provides a detailed comparison of the preclinical compound EB-47 dihydrochloride (B599025) and the clinically approved drug Rucaparib. This analysis is based on available experimental data, mechanisms of action, and standardized protocols for comparative studies.

Executive Summary

Rucaparib is a well-established PARP inhibitor with proven clinical efficacy in treating BRCA-mutant ovarian and prostate cancers.[1][2][3] Its mechanism of action, synthetic lethality in homologous recombination deficient (HRD) cells, is extensively documented.[1][4] EB-47 dihydrochloride is a potent, preclinical PARP-1 inhibitor that also exhibits activity against Tankyrase 1 and 2.[5] While direct comparative studies against Rucaparib in BRCA mutant cells are not publicly available, this guide presents the existing data for each compound and outlines the necessary experimental framework for a head-to-head evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and Rucaparib based on existing literature.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)IC50 (nM)Cell Line (for cellular assays)Reference
This compound PARP-145N/A (Biochemical Assay)[5][6][7][8]
TNKS1410N/A (Biochemical Assay)[5]
TNKS245N/A (Biochemical Assay)[5]
Rucaparib PARP-10.8N/A (Biochemical Assay)[4][9]
PARP-20.5N/A (Biochemical Assay)[4][9]
PARP-328N/A (Biochemical Assay)[4][9]
Cellular PARylation2.8UWB1.289 (BRCA1 mutant)[9]
Cell Viability375UWB1.289 (BRCA1 mutant)[4][9]
Cell Viability5430UWB1.289 + BRCA1[4][9]

Table 2: Chemical and Physical Properties

PropertyThis compoundRucaparib
Molecular Formula C24H27N9O6 · 2HClC19H18FN3O
Molecular Weight 610.45 g/mol [10]323.37 g/mol
Mechanism of Action NAD+ mimic, PARP-1 and Tankyrase inhibitor[6][11]PARP-1, -2, -3 inhibitor, induces synthetic lethality in HRD cells[1][4]

Mechanism of Action and Signaling Pathways

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cells with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is deficient. The inhibition of PARP by Rucaparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. The inability to repair these double-strand breaks through homologous recombination results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[1][4]

This compound also functions as a PARP-1 inhibitor by mimicking the substrate NAD+.[6][11] Its inhibitory action on PARP-1 would be expected to induce a similar synthetic lethal phenotype in BRCA mutant cells. Additionally, its inhibition of Tankyrase 1 and 2 could modulate Wnt/β-catenin signaling, which may have implications for cancer cell proliferation, although this has not been explicitly studied in the context of BRCA mutant cells.

Below is a diagram illustrating the principle of synthetic lethality in BRCA mutant cells when treated with a PARP inhibitor.

SyntheticLethality Synthetic Lethality in BRCA Mutant Cells cluster_0 Normal Cell cluster_1 BRCA Mutant Cell (Untreated) cluster_2 BRCA Mutant Cell + PARP Inhibitor DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP activates PARP Trapping PARP Trapping on DNA DNA Damage (SSB)->PARP Trapping leads to BER Base Excision Repair PARP->BER initiates DNA Repair DNA Repair BER->DNA Repair results in DNA Damage (DSB) DNA Damage (DSB) HR Deficient Homologous Recombination Deficient DNA Damage (DSB)->HR Deficient NHEJ Non-Homologous End Joining (Error-prone) HR Deficient->NHEJ relies on Genomic Instability Genomic Instability NHEJ->Genomic Instability PARPi PARP Inhibitor (Rucaparib or EB-47) PARPi->PARP Trapping Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse Unrepaired DSBs Accumulation of Unrepaired DSBs Replication Fork Collapse->Unrepaired DSBs Cell Death Cell Death Unrepaired DSBs->Cell Death triggers

Caption: Synthetic lethality in BRCA mutant cells treated with PARP inhibitors.

Experimental Protocols for Comparative Analysis

To directly compare the efficacy of this compound and Rucaparib in BRCA mutant cells, a series of standardized in vitro experiments are necessary.

PARP Inhibition Assay (Cell-Based)

This assay measures the ability of the compounds to inhibit PARP activity within whole cells.

Workflow:

PARP_Inhibition_Workflow Cell-Based PARP Inhibition Assay Workflow Seed_Cells Seed BRCA mutant and wild-type cells in 96-well plates Treat_Cells Treat cells with serial dilutions of EB-47 or Rucaparib Seed_Cells->Treat_Cells Induce_Damage Induce DNA damage (e.g., with H2O2) to activate PARP Treat_Cells->Induce_Damage Lyse_Cells Lyse cells and add NAD+ substrate Induce_Damage->Lyse_Cells Detect_PAR Detect poly(ADP-ribose) (PAR) formation via ELISA or Western Blot Lyse_Cells->Detect_PAR Analyze_Data Calculate IC50 values for PARP inhibition Detect_PAR->Analyze_Data

Caption: Workflow for determining cellular PARP inhibition.

Detailed Protocol:

  • Cell Seeding: Seed BRCA1/2 mutant (e.g., UWB1.289, MDA-MB-436) and BRCA-proficient (e.g., UWB1.289+BRCA1) cells in 96-well plates at a density of 10,000-20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Rucaparib for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating cells with a DNA-damaging agent like H₂O₂ or MMS for 15-30 minutes to stimulate PARP activity.

  • Cell Lysis and PARP Reaction: Lyse the cells and perform an in situ PARP reaction using a commercial assay kit that provides biotinylated NAD+ as a substrate.

  • Detection: Detect the incorporated biotinylated NAD+ (poly(ADP-ribose) polymers) using a streptavidin-HRP conjugate followed by a chemiluminescent or colorimetric substrate.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition of PARP activity for each compound concentration relative to the vehicle-treated control and determine the IC50 value.[12][13]

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the compounds on the proliferation and survival of cancer cells.

Workflow:

Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed BRCA mutant and wild-type cells in 96-well plates Treat_Cells Treat cells with serial dilutions of EB-47 or Rucaparib Seed_Cells->Treat_Cells Incubate Incubate for an extended period (e.g., 6-7 days) Treat_Cells->Incubate Add_Reagent Add a viability reagent (e.g., CellTiter-Glo, MTT) Incubate->Add_Reagent Measure_Signal Measure luminescence or absorbance Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 values for cell viability Measure_Signal->Analyze_Data

Caption: Workflow for assessing cell viability.

Detailed Protocol:

  • Cell Seeding: Seed BRCA mutant and BRCA-proficient cells in 96-well plates at a low density (e.g., 1,000-5,000 cells/well).

  • Compound Treatment: Add serial dilutions of this compound and Rucaparib to the wells.

  • Incubation: Incubate the plates for 6-14 days to allow for multiple cell divisions and to observe the long-term effects of PARP inhibition.[14]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[14][15]

  • Data Analysis: Measure the luminescent signal and normalize the data to the vehicle-treated controls. Plot the dose-response curves and calculate the IC50 values for each compound in both cell lines.

DNA Damage Response Assay (γH2AX Foci Formation)

This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks.

Workflow:

DNA_Damage_Workflow DNA Damage Response Assay Workflow Seed_Cells Seed cells on coverslips or in imaging plates Treat_Cells Treat with EB-47 or Rucaparib for 24-48 hours Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize the cells Treat_Cells->Fix_Permeabilize Stain_Antibody Incubate with primary antibody against γH2AX Fix_Permeabilize->Stain_Antibody Stain_Secondary Incubate with fluorescently labeled secondary antibody and DAPI Stain_Antibody->Stain_Secondary Image_Analyze Acquire images using fluorescence microscopy and quantify γH2AX foci per nucleus Stain_Secondary->Image_Analyze

Caption: Workflow for γH2AX foci formation assay.

Detailed Protocol:

  • Cell Culture: Grow BRCA mutant and proficient cells on glass coverslips or in high-content imaging plates.

  • Treatment: Treat the cells with equimolar concentrations of this compound and Rucaparib (e.g., at their respective PARP inhibition IC50s) for 24 to 48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for phosphorylated H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[16]

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in γH2AX foci indicates an accumulation of DNA double-strand breaks.[17]

Conclusion

Rucaparib is a clinically validated PARP inhibitor with a strong data package supporting its use in BRCA-mutant cancers. This compound is a potent preclinical PARP-1 and Tankyrase inhibitor. While it holds promise, particularly due to its dual activity, its efficacy and selectivity in BRCA-mutant cancer models compared to established drugs like Rucaparib require direct experimental validation. The protocols outlined in this guide provide a robust framework for conducting such a head-to-head comparison, which would be essential for determining the future translational potential of this compound in this therapeutic space.

References

Assessing the Specificity of EB-47 Dihydrochloride in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of EB-47 dihydrochloride (B599025) with other prominent PARP inhibitors, focusing on their specificity and performance in cellular models. The information presented herein is intended to assist researchers in making informed decisions when selecting a PARP inhibitor for their studies.

Introduction to EB-47 Dihydrochloride

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. It functions by mimicking the natural substrate of PARP-1, NAD+, thereby blocking its enzymatic activity.[1] This inhibition of PARP-1 activity can lead to the accumulation of DNA single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can result in synthetic lethality and cell death.

Comparative Analysis of PARP Inhibitor Specificity

The specificity of a PARP inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and unwanted toxicities. This section compares the specificity of this compound with several clinically approved PARP inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) against PARP Family Enzymes
CompoundPARP-1 (nM)ARTD5 (PARP5a/TNKS1) (nM)TNKS2 (PARP5b) (nM)PARP-2 (nM)PARP10 (nM)
This compound 4541045-1179
Olaparib ~5--~1-
Veliparib ~5.2--~2.9-
Rucaparib ~0.65--~0.08-
Niraparib ~3.8--~2.1-
Talazoparib <1----
Table 2: Off-Target Kinase Activity of Selected PARP Inhibitors
CompoundNotable Off-Target Kinases (Inhibition at ≤1 µM)
Olaparib None identified in a screen of 392 kinases.[2][3]
Veliparib PIM1, CDK9 (low micromolar affinity).[4]
Rucaparib CDK16, PIM3, DYRK1B.[3][5][6]
Niraparib DYRK1A, DYRK1B.[2][5][6]
Talazoparib Weak binding to two kinases.[2][3]

Note: This table highlights some of the most potent off-target kinase interactions identified in kinome-wide screens. The absence of an entry does not definitively rule out off-target effects.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

PARP-1 Signaling in DNA Damage Response

PARP1_Signaling cluster_0 Cellular Stress cluster_1 PARP-1 Activation & Action cluster_2 Downstream Effects cluster_3 Inhibition DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 Activates PAR PAR PARP-1->PAR Synthesizes NAM NAM PARP-1->NAM Releases Chromatin Remodeling Chromatin Remodeling PAR->Chromatin Remodeling Recruitment of\nDNA Repair Proteins Recruitment of DNA Repair Proteins PAR->Recruitment of\nDNA Repair Proteins NAD+ NAD+ NAD+->PARP-1 Substrate Cell Fate Decision Cell Fate Decision Recruitment of\nDNA Repair Proteins->Cell Fate Decision DNA Repair vs. Apoptosis EB-47 EB-47 EB-47->PARP-1 Inhibits

Caption: PARP-1 signaling pathway in response to DNA damage.

Experimental Workflow for Assessing Inhibitor Specificity

Specificity_Workflow cluster_0 Initial Screening cluster_1 Cellular Target Engagement cluster_2 Off-Target Profiling cluster_3 Cellular Phenotypic Assays In vitro PARP\nEnzyme Assays In vitro PARP Enzyme Assays Cellular Thermal\nShift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) In vitro PARP\nEnzyme Assays->Cellular Thermal\nShift Assay (CETSA) Kinome-wide Scan Kinome-wide Scan Cellular Thermal\nShift Assay (CETSA)->Kinome-wide Scan Proteome-wide Profiling Proteome-wide Profiling Kinome-wide Scan->Proteome-wide Profiling Cell Viability/\nCytotoxicity Assays Cell Viability/ Cytotoxicity Assays Proteome-wide Profiling->Cell Viability/\nCytotoxicity Assays DNA Damage &\nRepair Assays DNA Damage & Repair Assays Cell Viability/\nCytotoxicity Assays->DNA Damage &\nRepair Assays

Caption: Workflow for assessing PARP inhibitor specificity.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized method to assess the target engagement of a PARP inhibitor in a cellular context.

Objective: To determine if the PARP inhibitor binds to and stabilizes PARP-1 within intact cells.

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • Cell culture medium and supplements

  • This compound and other PARP inhibitors

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against PARP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the PARP inhibitor (e.g., EB-47) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP-1.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PARP-1 at each temperature for both treated and untreated samples.

    • Plot the relative amount of soluble PARP-1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Kinome-wide Scan

This protocol describes a general approach for assessing the off-target effects of a PARP inhibitor against a broad panel of kinases. This is typically performed as a service by specialized companies.

Objective: To identify potential kinase off-targets of the PARP inhibitor.

Principle: The assay typically involves a competition binding assay where the ability of the test compound (e.g., EB-47) to displace a ligand from the active site of a large number of kinases is measured.

General Procedure (as offered by commercial vendors):

  • Compound Submission: The PARP inhibitor is submitted to the service provider at a specified concentration (e.g., 1 or 10 µM).

  • Binding Assay: The inhibitor is screened against a large panel of purified human kinases (e.g., KINOMEscan™). The percentage of the kinase that is competed off an immobilized ligand is measured.

  • Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a reduction of more than 65% or 90% of the control signal.

  • Follow-up Studies: For any identified off-target kinases, further dose-response assays are performed to determine the IC50 or Kd value to quantify the potency of the inhibitor against these off-targets.

Conclusion

This compound is a potent dual inhibitor of PARP-1 and TNKS2. While it demonstrates high potency for its primary target, its activity against other PARP family members indicates a degree of polypharmacology. In comparison to clinically approved PARP inhibitors, EB-47's specificity profile warrants careful consideration. Olaparib and Talazoparib appear to be highly selective for PARP enzymes with minimal off-target kinase activity.[2][3] In contrast, Rucaparib and Niraparib exhibit inhibitory activity against several kinases at clinically relevant concentrations.[3][5][6]

The choice of a PARP inhibitor for cellular studies should be guided by the specific research question. For studies requiring highly specific inhibition of PARP-1, inhibitors with a clean off-target profile like Olaparib may be preferable. However, the polypharmacology of inhibitors like EB-47, Rucaparib, and Niraparib may offer therapeutic advantages in certain contexts or could be a source of confounding effects in others. Researchers should carefully evaluate the available data and consider performing their own specificity assessments, such as CETSA and kinome-wide scans, to ensure the validity and accurate interpretation of their experimental results.

References

EB-47 Dihydrochloride: A Comparative Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a review of the available literature on EB-47 dihydrochloride (B599025), a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1). Due to a lack of direct comparative studies in the public domain, this document summarizes the known characteristics of EB-47 dihydrochloride and presents a comparative landscape of other well-characterized PARP inhibitors to provide context for its potential therapeutic applications.

Introduction to this compound

This compound is a potent and selective inhibitor of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. The inhibition of PARP-1 by EB-47 leads to the accumulation of these breaks, which can then generate more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.

Comparative Analysis of Inhibitory Potency

CompoundPARP-1 IC50 (nM)ARTD5 (PARP5a/TNKS1) IC50 (nM)ARTD5 (PARP5b/TNKS2) IC50 (nM)Reference
This compound 4541045[1][2]
Olaparib (B1684210)1-5--[3]
Rucaparib1.4--[4]
Niraparib2-4--[5]
Talazoparib~1--[6]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for PARP inhibitors like this compound is the exploitation of synthetic lethality in cancer cells with deficient DNA repair pathways.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate Single-Strand Break Single-Strand Break PARP-1 PARP-1 Single-Strand Break->PARP-1 recruits BER_Pathway Base Excision Repair PARP-1->BER_Pathway activates Double-Strand Break Double-Strand Break PARP-1->Double-Strand Break unrepaired SSB leads to DSB during replication Cell_Survival Cell_Survival BER_Pathway->Cell_Survival leads to Apoptosis Cell Death (Apoptosis) Double-Strand Break->Apoptosis in HRR-deficient cells EB-47 This compound EB-47->PARP-1 inhibits

Experimental Protocols for Evaluating PARP Inhibitors

The following are generalized methodologies for key experiments cited in the evaluation of PARP inhibitors.

1. PARP Enzyme Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50%.

  • Principle: This assay typically measures the incorporation of NAD+ (the substrate for PARP) into a histone protein substrate in the presence of damaged DNA.

  • General Protocol:

    • Recombinant human PARP-1 enzyme is incubated with a reaction buffer containing biotinylated NAD+, histones, and activating DNA.

    • Varying concentrations of the PARP inhibitor (e.g., this compound) are added to the reaction wells.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the biotinylated poly(ADP-ribosyl)ated histones are captured on a streptavidin-coated plate.

    • The amount of incorporated biotin (B1667282) is detected using a streptavidin-conjugated reporter enzyme (e.g., horseradish peroxidase) and a colorimetric or chemiluminescent substrate.

    • The signal is read using a plate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Cell Viability/Cytotoxicity Assay

  • Objective: To assess the effect of a PARP inhibitor on the viability of cancer cell lines, particularly comparing cells with and without HRR defects (e.g., BRCA1/2 mutations).

  • Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity or ATP content, which are indicative of cell viability.

  • General Protocol:

    • Cancer cell lines (e.g., BRCA1-deficient and BRCA1-proficient) are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with a range of concentrations of the PARP inhibitor.

    • Cells are incubated for a period of time (e.g., 72 hours).

    • The viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.

    • After a short incubation, the absorbance or luminescence is measured using a plate reader.

    • The percentage of viable cells is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) or IC50 values are determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay PARP Enzyme Inhibition Assay (IC50 Determination) Cell_Culture Cell Line Culture (e.g., BRCA-mutant vs. Wild-Type) Enzyme_Assay->Cell_Culture Potency informs cell-based studies Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Assess cellular effect Animal_Model Xenograft Animal Model (e.g., mice with tumors) Viability_Assay->Animal_Model Promising candidates move to in vivo Treatment Drug Administration (e.g., this compound) Animal_Model->Treatment Efficacy_Measurement Tumor Growth Measurement Treatment->Efficacy_Measurement

Preclinical In Vivo Studies

While no in vivo comparative studies for this compound were identified, a study has shown its potential cytoprotective effects. In a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO), administration of EB-47 (10 mg/kg per hour) was found to reduce infarct volume. This suggests a potential therapeutic application beyond oncology, warranting further investigation and comparison with other neuroprotective agents.

Conclusion

This compound is a potent inhibitor of PARP-1 with demonstrated activity against tankyrases. Based on its IC50 values, it stands as a promising research compound. However, a comprehensive understanding of its therapeutic potential requires direct comparative studies against other established PARP inhibitors in relevant preclinical models. The experimental protocols and comparative data for other PARP inhibitors provided in this guide offer a framework for the future evaluation of this compound and its potential positioning within the landscape of PARP-targeted therapies. Researchers are encouraged to conduct head-to-head studies to elucidate the specific advantages and disadvantages of this compound in various therapeutic contexts.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, particularly in the handling and disposal of investigational compounds. This document provides a comprehensive guide to the proper disposal of EB-47 dihydrochloride (B599025), a potent PARP-1 inhibitor. Given the absence of a publicly available, detailed Safety Data Sheet (SDS), a precautionary approach, treating the compound as hazardous chemical waste, is essential.

Immediate Safety and Handling

Before commencing any disposal-related activities, it is crucial to handle EB-47 dihydrochloride with appropriate personal protective equipment (PPE). The specific hazards have not been fully characterized, but based on guidelines for similar PARP inhibitors, the following precautions should be taken.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye ProtectionSafety goggles or a face shieldProtects against splashes and airborne particles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body ProtectionLaboratory coatProtects clothing and skin from contamination.
Respiratory ProtectionUse in a well-ventilated area or with a fume hoodMinimizes inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed through an approved hazardous waste program. Do not dispose of this compound in standard trash or down the drain.

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated pipette tips, gloves, and empty vials, must be collected in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and chemically compatible hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.

  • Waste Container Labeling: Proper labeling is critical for safe handling and disposal. All waste containers must be clearly marked with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "1190332-25-2"

    • An indication of the primary hazards (e.g., "Toxic," "Caution: Research Chemical - Hazards Not Fully Characterized")

    • The date the waste was first added to the container.

    • Contact information for the responsible researcher or laboratory.

  • Storage of Hazardous Waste:

    • Store all waste containers in a designated, secure area within the laboratory.

    • Ensure containers are kept tightly sealed to prevent spills or the release of vapors.

    • Segregate the waste from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide them with a complete inventory of the waste being disposed of.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad) to prevent the generation of dust.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Identify this compound Waste B Segregate Solid and Liquid Waste A->B C Label Waste Containers Correctly B->C D Store Waste in Designated Secure Area C->D E Contact EHS for Disposal D->E F Document Waste for Pickup E->F

Figure 1. Disposal workflow for this compound.

Signaling Pathway Context: PARP-1 Inhibition

This compound is a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair. Understanding its mechanism of action highlights its biological significance and the importance of cautious handling.

cluster_0 cluster_1 A DNA Damage B PARP-1 Activation A->B C DNA Repair B->C E PARP-1 Inhibition B->E D This compound D->E F Inhibition of DNA Repair E->F

Figure 2. Mechanism of PARP-1 inhibition by this compound.

Essential Safety and Logistical Information for Handling EB-47 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of EB-47 dihydrochloride (B599025), a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and tankyrase 2 (TNKS2).[1][2] Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

EB-47 dihydrochloride is a solid compound that requires careful handling to avoid exposure.[1] While a specific Occupational Exposure Limit (OEL) has not been established, its potency as a PARP inhibitor necessitates treating it as a highly potent compound.[3][4] The primary routes of exposure are inhalation, ingestion, and skin contact.[3]

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of containment and PPE.[5] The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges.[6][7] - Disposable, solid-front lab coat with tight-fitting cuffs.[5] - Double-gloving (e.g., nitrile).[8][9] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[10]High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial.[5] Double-gloving provides an additional barrier against contamination.[8]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure.[8] - Lab coat. - Safety glasses with side shields or chemical splash goggles.[9][10] - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.
General Laboratory Operations - Lab coat. - Safety glasses with side shields. - Chemical-resistant gloves.Basic protection against incidental contact.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and Conduct Risk Assessment prep_area Prepare & Decontaminate Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound in Containment prep_ppe->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Equipment & Surfaces handle_exp->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_waste Segregate & Label Hazardous Waste cleanup_doff->cleanup_waste

Caption: Standard workflow for handling this compound.
Experimental Protocols Referenced in Safety Procedures:

Detailed experimental protocols for specific assays using this compound are beyond the scope of this safety guide. However, any procedure should incorporate the following safety-centric steps:

  • Solubilization: this compound is soluble in DMSO at 50 mg/mL.[1] When preparing stock solutions, perform the dissolution within a chemical fume hood to minimize inhalation risk.

  • Spill Response: In the event of a spill, immediately evacuate the area and alert others.[11] For minor spills, trained personnel wearing appropriate PPE may clean the area using an absorbent material.[12] For major spills, contact your institution's Environmental Health and Safety (EHS) department.[12][13]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11][14] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

For any significant exposure, contact emergency services and your institution's poison control center.[15]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[16]

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Storage cluster_waste_disposal Final Disposal waste_solid Contaminated Solids (PPE, labware) handle_collect Collect in Designated, Labeled Containers waste_solid->handle_collect waste_liquid Aqueous & Solvent Waste waste_liquid->handle_collect waste_sharps Contaminated Sharps waste_sharps->handle_collect handle_segregate Segregate Incompatible Wastes handle_collect->handle_segregate handle_store Store in a Designated Hazardous Waste Area handle_segregate->handle_store disposal_vendor Arrange Pickup by a Certified Hazardous Waste Vendor handle_store->disposal_vendor

Caption: Disposal workflow for this compound waste.
Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Compound Dispose of through a certified hazardous waste vendor in the original or a compatible, sealed container.[8][17] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[16][18]
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, puncture-resistant, and sealed container.[17] Label as "Hazardous Waste" with the name of the compound.[8]
Contaminated PPE (e.g., gloves, lab coat) Carefully doff PPE to avoid self-contamination.[8] Place in a sealed bag or container labeled as hazardous waste.[8]
Aqueous and Solvent Waste Collect in a sealed, labeled container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[16] The container should be clearly labeled with the chemical name and approximate concentration.[8]

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[18] The rinsate must be collected and disposed of as hazardous waste.[18] After triple-rinsing, the container can be disposed of in the regular trash, though local regulations may vary.[18]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.